Technical Documentation Center

8'-apo-beta-Carotenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8'-apo-beta-Carotenol
  • CAS: 43126-13-2

Core Science & Biosynthesis

Foundational

biosynthesis pathway of 8'-apo-beta-carotenol in plants

An In-Depth Technical Guide to the Biosynthesis of 8'-Apo-β-Carotenol in Plants For Researchers, Scientists, and Drug Development Professionals Executive Summary Apocarotenoids represent a diverse class of metabolites de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis of 8'-Apo-β-Carotenol in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apocarotenoids represent a diverse class of metabolites derived from the oxidative cleavage of carotenoids. These molecules are not merely degradation products but serve critical functions in plant development, stress response, and signaling, and contribute significantly to the color, flavor, and aroma of many fruits and flowers.[1][2] One such molecule, 8'-apo-β-carotenol, is a C30 apocarotenoid alcohol derived from the abundant precursor β-carotene. Understanding its biosynthetic pathway is crucial for applications ranging from crop improvement and food science to the development of novel nutraceuticals and pharmaceuticals. This guide provides a detailed, evidence-based exploration of the two-step enzymatic cascade that governs the synthesis of 8'-apo-β-carotenol, offers practical methodologies for its study, and delves into the catalytic mechanisms of the key enzymes involved.

The Core Biosynthetic Pathway: A Two-Step Conversion

The synthesis of 8'-apo-β-carotenol from β-carotene is not a single enzymatic reaction but a sequential, two-step process localized within the plant cell. The pathway begins in the plastid, where carotenoids are synthesized and stored, and may involve subsequent modification by cytosolic enzymes.

Step 1: Oxidative Cleavage of β-Carotene

The initial and rate-limiting step is the enzymatic cleavage of the β-carotene backbone to produce the aldehyde intermediate, 8'-apo-β-carotenal.

  • Substrate: all-trans-β-Carotene

  • Enzyme Class: Carotenoid Cleavage Dioxygenases (CCDs)

  • Reaction: An iron-dependent dioxygenase reaction that targets a specific double bond on the polyene chain of β-carotene. To produce an 8'-apocarotenoid, the cleavage must occur at the 7',8' double bond.

  • Product: trans-β-Apo-8'-carotenal

The CCD enzyme family is responsible for the remarkable diversity of apocarotenoids found in nature.[3] While several CCDs can cleave β-carotene, enzymes from the CCD4 subfamily and the related CCD2 have been specifically implicated in cleavage at the 7',8' position, which is required to generate C30 apocarotenoids like 8'-apo-β-carotenal and its derivatives.[4][5] For instance, the CCD2 enzyme from Crocus sativus was shown to cleave the 7',8' bond of zeaxanthin (a hydroxylated derivative of β-carotene) to produce the C30 intermediate 3-OH-β-apo-8′-carotenal.[4] This provides a strong mechanistic precedent for the formation of 8'-apo-β-carotenal from β-carotene by a related CCD enzyme.

Step 2: Reduction of 8'-Apo-β-Carotenal

The resulting aldehyde is a reactive carbonyl species. To form the final alcohol product, this aldehyde group must be reduced.

  • Substrate: trans-β-Apo-8'-carotenal

  • Enzyme Class: Aldehyde Reductases / Alcohol Dehydrogenases

  • Reaction: An NADPH-dependent reduction of the aldehyde moiety to a primary alcohol.

  • Product: 8'-Apo-β-carotenol

Plants possess robust enzymatic systems for detoxifying reactive aldehydes.[6] Evidence points to broad-substrate enzymes such as Aldo-Keto Reductases (AKRs) and chloroplastic Aldehyde Reductases (ChlADR) as the primary candidates for this conversion.[7][8] These enzymes are known to reduce various apocarotenals to their corresponding alcohols (apocarotenols).[8][9] Additionally, classical Alcohol Dehydrogenases (ADHs) , which catalyze the interconversion of aldehydes and alcohols, are involved in the metabolism of carotenoid-derived volatiles and represent another likely candidate family for this reaction.[10][11]

Pathway Visualization

The following diagram illustrates the sequential enzymatic conversion of β-carotene to 8'-apo-β-carotenol.

Biosynthesis_Pathway cluster_0 Plastid cluster_1 Plastid / Cytosol Beta_Carotene β-Carotene (C40) Apo_Carotenal 8'-Apo-β-carotenal (C30 Aldehyde) Beta_Carotene->Apo_Carotenal Step 1: Oxidative Cleavage Enzyme: CCD4 / CCD2-like Apo_Carotenol_3 8'-Apo-β-carotenol (C30 Alcohol) Apo_Carotenal->Apo_Carotenol_3 Step 2: Reduction Enzyme: AKR / ADH

Fig 1. Biosynthesis of 8'-Apo-β-Carotenol.

Quantitative Insights into Apocarotenoid Enzymology

The efficiency of apocarotenoid biosynthesis is dictated by the kinetic properties of the involved enzymes. While data for the specific enzymes in the 8'-apo-β-carotenol pathway are sparse, studies on related CCDs provide valuable benchmarks.

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (mM⁻¹·s⁻¹)Source
Olea europaea CCD1β-Apo-8'-carotenal0.822.303.354.09[12]
Ipomoea nil CCD1β-Apo-8'-carotenal0.691.221.822.64[12]

Note: The data above is for CCD1 enzymes using 8'-apo-β-carotenal as a substrate to produce β-ionone, which demonstrates that apocarotenals are recognized substrates for these enzyme families.

A Practical Guide to Pathway Elucidation

Validating and characterizing this biosynthetic pathway requires a multi-step experimental approach, from identifying the responsible genes to characterizing the final products. The following workflow and protocols provide a robust framework for such an investigation.

Experimental Workflow Visualization

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Activity Assay cluster_analysis Metabolite Analysis A1 Identify Candidate Gene (e.g., CCD4 homolog) A2 Amplify cDNA via RT-PCR A1->A2 A3 Clone into Expression Vector (e.g., pGEX, pET) A2->A3 B1 Transform E. coli (BL21) A3->B1 B2 Induce Protein Expression (IPTG) B1->B2 B3 Cell Lysis & Soluble Protein Extraction B2->B3 B4 Purify Recombinant Protein (e.g., GST/His-tag Affinity) B3->B4 B5 Validate via SDS-PAGE B4->B5 C1 Incubate Enzyme + Substrate (β-Carotene) B4->C1 C3 Extract Products with Organic Solvent C1->C3 C2 Include Negative Controls (Boiled Enzyme, No Substrate) C2->C3 D1 HPLC-PDA Analysis (C30 Column) C3->D1 D2 Quantify Product Formation D1->D2 D3 Confirm Identity via LC-MS/MS D1->D3

Fig 2. Experimental workflow for functional characterization.
Protocol 1: Heterologous Expression and Purification of a Candidate CCD4

Causality: Escherichia coli is chosen as the expression host due to its rapid growth, low cost, and well-established genetics.[13] The BL21(DE3) strain is ideal as it contains the T7 RNA polymerase gene required for high-level expression from pET-series vectors. Induction at a lower temperature (16-20°C) is a critical step to slow down protein synthesis, which often enhances the proper folding and solubility of plant enzymes that might otherwise form inactive inclusion bodies.[12][14]

Methodology:

  • Cloning: Amplify the full-length coding sequence of the candidate plant CCD4 gene from cDNA and clone it into a suitable E. coli expression vector (e.g., pGEX-4T-1 for a GST-tag or pET-28a for a His-tag).

  • Transformation: Transform the resulting plasmid into chemically competent E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate 10 mL of Luria-Bertani (LB) medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C. Use this starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-20 hours with shaking.[15]

  • Cell Harvest & Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Lyse the cells using sonication on ice.

  • Purification: Centrifuge the lysate (15,000 x g, 30 min, 4°C) to pellet cell debris. Apply the soluble supernatant to an affinity chromatography column (e.g., Glutathione Sepharose for GST-tags or Ni-NTA agarose for His-tags) according to the manufacturer's instructions.

  • Validation (Self-Validating Step): Elute the purified protein. Confirm the size and purity of the recombinant protein by running a sample on a 12% SDS-PAGE gel and staining with Coomassie Blue. A single, strong band at the expected molecular weight indicates successful purification.[16]

Protocol 2: In Vitro Enzyme Assay for 8'-Apo-β-carotenal Production

Causality: This assay directly tests the function of the purified enzyme. The inclusion of ferrous iron (Fe²⁺) is essential as CCDs are non-heme iron-dependent dioxygenases.[17] Catalase is added to remove hydrogen peroxide, which can non-enzymatically degrade carotenoids and interfere with the assay. The use of negative controls is a mandatory self-validating step to ensure that the observed activity is due to the recombinant enzyme and not a contaminating factor or spontaneous substrate degradation.[18]

Methodology:

  • Substrate Preparation: Prepare a 1 mM stock solution of all-trans-β-carotene in acetone.

  • Reaction Mixture: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 2 mM Ferrous sulfate (FeSO₄)

    • 4 mM Sodium ascorbate

    • 200 units of Catalase

    • 0.2% (v/v) Tween-20 (to solubilize the substrate)

  • Enzyme Addition: Add 10-20 µg of the purified recombinant CCD4 protein to the mixture.

  • Initiate Reaction: Add 5 µL of the β-carotene stock solution (final concentration: 10 µM).

  • Incubation: Incubate the reaction at 28°C for 1-4 hours in the dark to prevent photo-degradation of carotenoids.

  • Negative Controls (Self-Validating Step): Prepare two parallel reactions:

    • Boiled Enzyme Control: Use protein that has been boiled for 10 minutes.

    • No Enzyme Control: Add lysis buffer instead of the purified enzyme. No product formation should be observed in these controls.

  • Product Extraction: Stop the reaction by adding 500 µL of ethyl acetate. Vortex vigorously and centrifuge (2,000 x g, 5 min). Transfer the upper organic phase to a new vial and dry it under a stream of nitrogen gas.[15]

Protocol 3: HPLC-PDA Analysis of Apocarotenoids

Causality: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying carotenoids. A C30 column is chosen over a standard C18 column because its longer alkyl chain and specific chemistry provide superior shape selectivity, which is essential for resolving the structurally similar and hydrophobic carotenoid and apocarotenoid isomers.[19][20] A gradient elution with methanol and methyl-tert-butyl ether (MTBE) allows for the efficient separation of compounds with a wide range of polarities, from the non-polar β-carotene to the slightly more polar 8'-apo-β-carotenal.[21]

Methodology:

  • Sample Preparation: Re-dissolve the dried extract from Protocol 2 in 100 µL of MTBE.

  • Chromatographic System:

    • HPLC System: A standard HPLC with a photodiode array (PDA) detector.

    • Column: A C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Column Temperature: 25°C.

  • Mobile Phase & Gradient:

    • Solvent A: Methanol:Water (98:2, v/v)

    • Solvent B: 100% Methyl-tert-butyl ether (MTBE)

    • Gradient Program:

      • 0-1 min: 95% A, 5% B

      • 1-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Injection & Detection: Inject 20 µL of the sample. Monitor the eluent with the PDA detector, scanning from 250-600 nm. β-Carotene absorbs maximally around 450 nm, while 8'-apo-β-carotenal will have a characteristic spectrum with a maximum around 440-450 nm.

  • Quantification & Identification (Self-Validating Step):

    • Compare the retention time and UV-Vis spectrum of the product peak to an authentic 8'-apo-β-carotenal standard.

    • For absolute confirmation, collect the peak fraction and analyze it by LC-MS/MS to verify the molecular weight and fragmentation pattern.[21]

References

  • Sun, T., & Li, L. (2021). The mystery of apocarotenoid catabolism in plants. Plant Physiology, 185(2), 259–260. [Link]

  • Kim, H., Kim, H., Kim, Y., & Kim, Y. (2022). β-Carotene and β-apo-8′-carotenal contents in processed foods in Korea. Food Science and Biotechnology, 31(8), 1035–1043. [Link]

  • Huang, F. C., Horváth, G., Molnár, P., Turcsi, E., Deli, J., Schrader, J., Sandmann, G., Schmidt, H., & Schwab, W. (2009). Cloning and functional characterization of carotenoid cleavage dioxygenase 4 genes. Journal of Experimental Botany, 60(10), 2847–2857. [Link]

  • Huang, F. C., Horváth, G., Molnár, P., Turcsi, E., Deli, J., Schrader, J., Sandmann, G., Schmidt, H., & Schwab, W. (2009). Cloning and functional characterization of carotenoid cleavage dioxygenase 4 genes. Journal of Experimental Botany, 60(10), 2847-2857. [Link]

  • Zhang, Y., Zhang, C., Wang, Y., Ma, R., & Li, P. (2023). Characterization of Carotenoid Cleavage Oxygenase Genes in Cerasus humilis and Functional Analysis of ChCCD1. International Journal of Molecular Sciences, 24(11), 9297. [Link]

  • Koschmieder, J., et al. (2020). Plant apocarotenoid metabolism utilizes defense mechanisms against reactive carbonyl species and xenobiotics. ResearchGate. [Link]

  • Chen, Y., Zhang, T., Wu, S., Fu, C., Zhang, Y., & Chen, J. (2024). Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil. International Journal of Molecular Sciences, 25(6), 3462. [Link]

  • Daruwalla, A., & Bugg, T. D. H. (2024). In vitro assay and inhibition of 9-cis-epoxycarotenoid dioxygenase (NCED) from Solanum lycopersicum and Zea mays. Methods in Enzymology, 704, 291-312. [Link]

  • Rubio-Moraga, A., et al. (2014). New target carotenoids for CCD4 enzymes are revealed with the characterization of a novel stress-induced carotenoid cleavage dioxygenase gene from Crocus sativus. ResearchGate. [Link]

  • Cletus, J., Balasubramanian, V., & Vashisht, D. (2013). Heterologous expression of plant chitinases in Escherichia coli and Pischia pastoris. ResearchGate. [Link]

  • Gomez-Gomez, L., et al. (2020). Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases. Methods in Molecular Biology, 2083, 61-75. [Link]

  • Koschmieder, J., et al. (2021). Plant apocarotenoid metabolism utilizes defense mechanisms against reactive carbonyl species and xenobiotics. Plant Physiology, 185(2), 331-352. [Link]

  • Jiang, J., et al. (2022). Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes. Frontiers in Plant Science, 13, 856037. [Link]

  • Carnà, M., et al. (2024). Apocarotenoids as Stress Signaling Molecules in Plants. MDPI. [Link]

  • Zheng, X., et al. (2021). Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. Frontiers in Plant Science, 12, 787049. [Link]

  • Zheng, X., et al. (2021). Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. Frontiers in Plant Science, 12, 787049. [Link]

  • Curley, R. W. Jr., et al. (2015). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 56(6), 1225-1235. [Link]

  • Saini, R. K., & Keum, Y. S. (2023). Beta-carotene and lycopene are important carotenoids present in carrots (Daucus carota). CABI Digital Library. [Link]

  • Gupta, P., Sreelakshmi, Y., & Sharma, R. (2015). A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. Plant Methods, 11, 5. [Link]

  • Ohmiya, A. (2009). Carotenoid cleavage dioxygenases and their apocarotenoid products in plants. Plant Biotechnology, 26(4), 351-358. [Link]

  • IUBMB. (2013). 8'-apo-beta-carotenal biosynthesis. Nomenclature of the International Union of Biochemistry and Molecular Biology. [Link]

  • Zhang, C., et al. (2021). Overexpression and Characterization of a Novel Plant Carotenoid Cleavage Dioxygenase 1 from Morus notabilis. ChemBioEng Reviews, 8(3), 263-272. [Link]

  • Scotter, M. J., & Castle, L. (2004). Separation of trans-apo-8 0-carotenal and trans-carotene standards. ResearchGate. [Link]

  • Han, J., et al. (2021). Apocarotenoid biosynthesis pathways in different plant species. ResearchGate. [Link]

  • Thermo Fisher Scientific. (n.d.). HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column. Technology Networks. [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Molecular Nutrition & Food Research, 66(10), 2101018. [Link]

  • Carnà, M., et al. (2024). Biosynthesis pathways of β-carotene apocarotenoids... ResearchGate. [Link]

  • Frusciante, S., et al. (2014). In vitro cleavage assay. ResearchGate. [Link]

  • Carotenoid DB. (n.d.). CB000091 - Carotenoid DB. Carotenoid Database. [Link]

  • Simkin, A. J., et al. (2021). Carotenoids and Apocarotenoids in Planta... MDPI. [Link]

  • Gellatly, K., & Twell, D. (2011). Heterologous expression of plant genes. Plant Physiology, 155(4), 1540-1549. [Link]

  • Frusciante, S., et al. (2014). Novel carotenoid cleavage dioxygenase catalyzes the first dedicated step in saffron crocin biosynthesis. Proceedings of the National Academy of Sciences, 111(33), 12246-12251. [Link]

  • Zhang, W., et al. (2023). Heterologous expression of C30 carotenoid biosynthetic gene crtNM from Lactiplantibacillus plantarum. Journal of Chemical Technology & Biotechnology, 98(1), 221-229. [Link]

  • Simkin, A. J. (2021). Apocarotenoids. MDPI Encyclopedia. [Link]

  • Ahrazem, O., et al. (2024). Metabolic Engineering of Apocarotenoids in Plants. ResearchGate. [Link]

  • UniProt. (2024). ADH1 - Alcohol dehydrogenase class-P - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. [Link]

  • Tesniere, C., et al. (2006). Effects of genetic manipulation of alcohol dehydrogenase levels on the response to stress and the synthesis of secondary metabolites in grapevine leaves. Journal of Experimental Botany, 57(1), 225-236. [Link]

  • Zhang, Y., et al. (2021). Genome-wide identification of alcohol dehydrogenase (ADH) gene family under waterlogging stress in wheat (Triticum aestivum). PeerJ, 9, e11874. [Link]

Sources

Exploratory

An In-depth Technical Guide to 8'-Apo-β-carotenol: From Chemical Structure to Therapeutic Potential

Introduction: Unveiling the Significance of 8'-Apo-β-carotenol 8'-Apo-β-carotenol is a C30 apocarotenoid, a class of organic pigments derived from the oxidative cleavage of carotenoids such as β-carotene.[1] While often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Significance of 8'-Apo-β-carotenol

8'-Apo-β-carotenol is a C30 apocarotenoid, a class of organic pigments derived from the oxidative cleavage of carotenoids such as β-carotene.[1] While often overshadowed by its more famous precursor, 8'-apo-β-carotenol and its related metabolites are emerging as significant bioactive molecules with a range of effects on crucial cellular pathways. This guide provides a comprehensive technical overview of 8'-apo-β-carotenol, from its fundamental chemical and physical properties to its biosynthesis, metabolism, and its increasingly recognized role in modulating key biological processes relevant to drug development. For researchers in pharmacology, toxicology, and medicinal chemistry, understanding the nuances of this compound is critical for harnessing its potential and mitigating its risks.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of 8'-apo-β-carotenol is fundamental to its application in research and development.

Chemical Structure:

The systematic IUPAC name for 8'-apo-β-carotenol is (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-1-ol. Its structure features a long polyene chain responsible for its chromophoric properties, a β-ionone ring at one end, and a primary alcohol group at the other.

Caption: 2D structure of 8'-apo-β-carotenol.

Physicochemical Data Summary:

The lipophilic nature of 8'-apo-β-carotenol, dictated by its long hydrocarbon chain, governs its solubility and handling properties. Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C30H42O[2]
Molecular Weight 418.66 g/mol [2]
Appearance Likely a colored crystalline solid[3]
Melting Point 138-141 °C (for the related 8'-apo-β-carotenal)[4]
Solubility - Insoluble in water- Slightly soluble in ethanol- Soluble in chloroform (1 mg/mL for 8'-apo-β-carotenal) and other organic solvents.[3][4]
UV-Vis Absorption Maxima (λmax) In chloroform: ~460 nm and ~488 nm (for 8'-apo-β-carotenal)[3]

Biosynthesis and Metabolism: A Journey from β-Carotene

8'-Apo-β-carotenol is not typically synthesized de novo but rather arises from the metabolism of β-carotene. The metabolic pathway involves enzymatic cleavage and subsequent reduction.

1. Eccentric Cleavage of β-Carotene:

The primary route to the formation of the C30 apocarotenoid backbone is through the action of the enzyme β,β-carotene-9',10'-oxygenase (BCO2). Unlike the central cleavage enzyme BCO1, which produces two molecules of retinal (vitamin A aldehyde), BCO2 performs an asymmetric or "eccentric" cleavage at the 9',10' double bond of β-carotene. This reaction yields β-ionone and 8'-apo-β-carotenal.[5]

2. Reduction to 8'-Apo-β-carotenol:

The resulting aldehyde, 8'-apo-β-carotenal, can then be reduced to the corresponding primary alcohol, 8'-apo-β-carotenol. This conversion is likely catalyzed by alcohol dehydrogenases or aldo-keto reductases within the cell, similar to the reduction of retinal to retinol.[5]

3. Further Metabolism:

Once formed, 8'-apo-β-carotenol can undergo further metabolism. One identified pathway involves enzymatic cleavage by 8'-apo-beta-carotenoid 14',13'-cleaving dioxygenase, which converts it to 14'-apo-beta-carotenal.[6][7] It can also be esterified to form apocarotenyl esters, similar to the storage form of retinol.[5] In cell culture models, metabolites such as 5,6-epoxy-β-apo-8'-carotenol have also been identified.[2][8]

biosynthesis_metabolism cluster_synthesis Biosynthesis cluster_conversion Conversion cluster_metabolism Further Metabolism beta_carotene β-Carotene bco2 BCO2 (Eccentric Cleavage) beta_carotene->bco2 O2 apo_carotenal 8'-apo-β-carotenal reduction Alcohol Dehydrogenase / Aldo-Keto Reductase apo_carotenal->reduction NAD(P)H bco2->apo_carotenal beta_ionone beta_ionone bco2->beta_ionone + β-ionone apo_carotenol 8'-apo-β-carotenol cleavage_enzyme 8'-apo-beta-carotenoid 14',13'-cleaving dioxygenase apo_carotenol->cleavage_enzyme reduction->apo_carotenol metabolites 14'-apo-β-carotenal cleavage_enzyme->metabolites

Caption: Biosynthesis and metabolism of 8'-apo-β-carotenol.

Biological Functions and Implications for Drug Development

The bioactivity of 8'-apo-β-carotenol and its related compounds extends beyond their role as vitamin A precursors. Their ability to interact with key regulatory proteins makes them a subject of interest in pharmacology and toxicology.

Modulation of Nuclear Receptors

Apocarotenoids, due to their structural similarity to retinoic acid, can interact with nuclear receptors, which are critical targets in drug discovery for a wide range of diseases.[9][10]

  • Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs): While some apocarotenoids have been shown to be inactive as direct agonists for RARs, certain metabolites, particularly those with shorter chain lengths like β-apo-13-carotenone and β-apo-14'-carotenoic acid, can act as antagonists for both RARs and RXRs.[11] This antagonistic activity suggests a potential therapeutic role in diseases driven by excessive retinoid signaling. Conversely, it also highlights a risk for disruption of normal retinoid homeostasis. The ability of 8'-apo-β-carotenol and its downstream metabolites to modulate these pathways warrants further investigation for drug development applications in oncology and metabolic diseases.[12]

Induction of Cytochrome P450 Enzymes

A significant finding with direct implications for drug development is the ability of 8'-apo-β-carotenal to induce cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[13]

  • CYP1A1 and CYP1A2 Induction: These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs and pro-carcinogens. The induction of CYP1A enzymes by 8'-apo-β-carotenal occurs through an Aryl hydrocarbon Receptor (AhR)-dependent pathway.[13]

  • Implications for Drug-Drug Interactions: The induction of CYP1A enzymes can lead to accelerated metabolism of co-administered drugs that are substrates for these enzymes, potentially reducing their efficacy. This is a critical consideration in drug development and clinical pharmacology.[14]

  • Bioactivation of Pro-carcinogens: Conversely, CYP1A enzymes are also involved in the metabolic activation of certain pro-carcinogens. Therefore, high levels of 8'-apo-β-carotenol or its precursors could potentially increase the risk of toxicity from environmental or dietary carcinogens.

Experimental Protocols: A Practical Guide

For researchers investigating 8'-apo-β-carotenol, robust and validated methods for its extraction, purification, and quantification are essential.

Extraction of Apocarotenoids from Biological Matrices

This protocol provides a general framework for the extraction of apocarotenoids from plant tissues, which can be adapted for other biological samples.[15][16]

Materials:

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Acetone (HPLC grade), Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1-2 g of fresh tissue, freeze immediately in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction: Transfer the powdered sample to a centrifuge tube. Add 10 mL of acetone and vortex vigorously for 1-2 minutes to extract the pigments.

  • Phase Separation: Add 10 mL of hexane and 10 mL of saturated NaCl solution to the tube. Vortex thoroughly to partition the carotenoids into the upper hexane layer.

  • Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to achieve a clean separation of the layers.

  • Collection of Organic Phase: Carefully collect the upper hexane layer containing the apocarotenoids and transfer it to a clean tube.

  • Re-extraction: Repeat the extraction of the lower aqueous phase and pellet with another 10 mL of hexane to maximize recovery. Combine the hexane fractions.

  • Drying and Concentration: Dry the combined hexane extract over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis) for subsequent purification or analysis.

Purification by Column Chromatography

For obtaining pure 8'-apo-β-carotenol, column chromatography is a standard method.

Materials:

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Hexane and ethyl acetate (HPLC grade)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal volume of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., a gradient from 0% to 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC) or by the color of the eluting bands.

  • Pooling and Evaporation: Combine the fractions containing the purified 8'-apo-β-carotenol (identified by comparison with a standard, if available) and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Vis detection is the most common method for the quantification of apocarotenoids.[17]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers (e.g., 250 x 4.6 mm, 5 µm).[16]

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often effective. An example gradient is:

    • Start with 80% Methanol, 15% MTBE, 5% Water.

    • Linearly increase MTBE to 50% over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of 8'-apo-β-carotenol (around 460 nm).

  • Quantification: Prepare a standard curve using a pure standard of 8'-apo-β-carotenol of known concentration. Calculate the concentration in the sample by comparing its peak area to the standard curve.

experimental_workflow start Biological Sample (e.g., Plant Tissue) extraction Solvent Extraction (Acetone/Hexane) start->extraction purification Column Chromatography (Silica Gel) extraction->purification Crude Extract analysis HPLC-UV/Vis Analysis (C30 Column) purification->analysis Purified Fraction quantification Quantification (Standard Curve) analysis->quantification end Concentration of 8'-apo-β-carotenol quantification->end

Caption: General experimental workflow for 8'-apo-β-carotenol analysis.

Conclusion and Future Directions

8'-Apo-β-carotenol is a fascinating and biologically active molecule that warrants greater attention from the scientific community. Its role as a metabolic intermediate of β-carotene, coupled with its ability to modulate critical cellular pathways such as nuclear receptor signaling and xenobiotic metabolism, positions it as a compound of significant interest in both fundamental research and applied drug development. Future research should focus on elucidating the precise enzymatic machinery responsible for its formation and metabolism in humans, quantifying its endogenous levels in various tissues, and further exploring its pharmacological profile. A deeper understanding of the structure-activity relationships of 8'-apo-β-carotenol and its metabolites will be crucial for developing novel therapeutic agents that can selectively target nuclear receptors or for predicting and managing potential drug-nutrient interactions.

References

  • Durojaye, B. O., Riedl, K. M., & Harrison, E. H. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(5), 959–972. [Link]

  • Durojaye, B. O., Riedl, K., & Harrison, E. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Semantic Scholar. [Link]

  • Durojaye, B. O., et al. (2019). Dose dependent uptake and metabolism of β-apo-8′-carotenal in Caco-2 cells. ResearchGate. [Link]

  • Durojaye, B. O., Riedl, K. M., & Harrison, E. H. (2019). Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. ResearchGate. [Link]

  • FAO/WHO. (2019). β-apo-8'-CAROTENAL. FAO Knowledge Repository. [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. MDPI. [Link]

  • Gradelet, S., et al. (1997). Ah receptor-dependent CYP1A induction by two carotenoids, canthaxanthin and beta-apo-8'-carotenal, with no affinity for the TCDD binding site. Biochemical Pharmacology, 54(2), 307-315. [Link]

  • Kotake-Nara, E., et al. (2016). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. MDPI. [Link]

  • Dmitrovskii, A. A., Gessler, N. N., & Gomboeva, S. B. (1997). Enzymatic oxidation of beta-apo-8'-carotenol to beta-apo-14'-carotenal by an enzyme different from beta-carotene-15,15'-dioxygenase. Biochemistry (Moscow), 62(7), 787-792. [Link]

  • The Good Scents Company. beta-apo-8'-carotenal. The Good Scents Company. [Link]

  • Kim, M. S., et al. (2022). β-Carotene and β-apo-8′-carotenal contents in processed foods in Korea. Food Science and Biotechnology, 31(1), 89-98. [Link]

  • Wang, X. D., et al. (1991). Enzymatic conversion of beta-carotene into beta-apo-carotenals and retinoids by human, monkey, ferret, and rat tissues. The Journal of biological chemistry, 266(32), 21998-22004. [Link]

  • Wikipedia. 8'-apo-beta-carotenoid 14',13'-cleaving dioxygenase. Wikipedia. [Link]

  • Kumar, R., et al. (2024). Carotenoid Extraction from Plant Tissues. Springer Nature Experiments. [Link]

  • Kumar, R., et al. (2024). Carotenoid Extraction from Plant Tissues. PubMed. [Link]

  • Ilg, A., et al. (2014). HPLC analysis of incubations with β-apo-8 - carotenal. ResearchGate. [Link]

  • FAO. Я-apo-8'-CAROTENAL. fao.org. [Link]

  • Eroglu, A., Hruszkewycz, D. P., Curley, R. W., & Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American journal of clinical nutrition, 96(5), 1172S–1181S. [Link]

  • Wan, C., et al. (2015). Absorption (black) and emission (red) spectra of 8′-apo-β-caroten-8′-al... ResearchGate. [Link]

  • Bohn, T. (2019). Analytical tools for the analysis of β-carotene and its degradation products. Critical reviews in food science and nutrition, 59(13), 2136-2163. [Link]

  • Gaponenko, S. N., et al. (2022). Absorption maxima, extinction coefficients and molecular masses of individual parent carotenoids. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Carotenoid Extraction from Plant Tissues. ResearchGate. [Link]

  • IUBMB. 8'-apo-beta-carotenal biosynthesis. iubmb.org. [Link]

  • Schedl, F. (2016). Development of HPLC Methods for the Analysis of β-Carotene and β-apo-8'-carotenal in a Triolein Model System and in Mayonnaise. uniPUB. [Link]

  • CD Formulation. TRANS-BETA-APO-8′-CAROTENAL. cdformulation.com. [Link]

  • FAO. Я-apo-8'-CAROTENAL. fao.org. [Link]

  • Curley, R. W., & Harrison, E. H. (2011). Methods for assessing the interaction of apocarotenoids with vertebrate nuclear receptors. Methods in molecular biology (Clifton, N.J.), 671, 241-253. [Link]

  • Jin, L., & Li, Y. (2014). Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]

  • Tokyo Medical and Dental University. Nuclear receptors as drug targets. tmd.ac.jp. [Link]

  • Reddy, P. V., et al. (2002). Synthesis of all-trans-[10'-3H]-8'-apo-β-carotenoic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 45(11), 953-962. [Link]

  • Reed, G. A., et al. (2006). Induction of CYP1A and cyp2-mediated arachidonic acid epoxygenation and suppression of 20-hydroxyeicosatetraenoic acid by imidazole derivatives including the aromatase inhibitor vorozole. The Journal of pharmacology and experimental therapeutics, 318(2), 677-686. [Link]

  • Kumar, D., et al. (2017). A Simple Chromatographic (HPLC) Method for the Determination of β- Carotene Contents in Inbred Maize Genotypes. International Journal of Current Microbiology and Applied Sciences, 6(12), 905-910. [Link]

  • Hurkman, W. J., & Tanaka, C. K. (1986). Protocol Extraction of Total Proteins from Plant Tissue (Small Scale). Plant Physiol., 81, 802-806. [Link]

  • de Sá, A. F. C., & Harrison, E. H. (2021). APOCAROTENOIDS: EMERGING ROLES IN MAMMALS. Annual review of nutrition, 41, 313-335. [Link]

  • Oregon Medical Laser Center. Beta-carotene. omlc.org. [Link]

Sources

Foundational

Enzymatic Formation of Apocarotenoids from β-Carotene: Mechanisms, Methodologies, and Therapeutic Frontiers

Executive Summary The oxidative cleavage of β-carotene is a cornerstone of mammalian lipid metabolism, yielding a diverse array of bioactive signaling molecules known as apocarotenoids. Far from being simple degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxidative cleavage of β-carotene is a cornerstone of mammalian lipid metabolism, yielding a diverse array of bioactive signaling molecules known as apocarotenoids. Far from being simple degradation byproducts, these molecules—ranging from canonical retinoids to volatile ionones—exert profound effects on cellular differentiation, lipid homeostasis, and nuclear receptor signaling. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative framework on the enzymatic pathways governing apocarotenoid formation, the rigorous self-validating methodologies required to study them in vitro, and their emerging therapeutic potential.

The Mechanistic Framework of β-Carotene Cleavage

Mammalian genomes encode two primary carotenoid cleavage oxygenases (CCOs) that dictate the metabolic fate of provitamin A carotenoids. The structural dichotomy of these enzymes determines whether β-carotene is converted into vision-critical retinoids or longer-chain/volatile apocarotenoids that modulate systemic metabolism.

  • Central Cleavage via BCO1: β-carotene 15,15′-oxygenase (BCO1) catalyzes the symmetric cleavage of the central 15,15′ double bond of β-carotene. This highly specific reaction yields two molecules of all-trans-retinal (a C20 apocarotenoid), serving as the primary gatekeeper for retinoid homeostasis[1].

  • Eccentric Cleavage via BCO2: β-carotene 9′,10′-oxygenase (BCO2) facilitates asymmetric (eccentric) cleavage at the 9′,10′ double bond. This reaction generates a C13 volatile compound, β-ionone, and a C27 long-chain product, β-apo-10′-carotenal[2]. BCO2 exhibits broader substrate promiscuity, capable of processing both provitamin A carotenoids and non-provitamin A xanthophylls (e.g., lutein, zeaxanthin)[3].

Pathway BC β-Carotene (Provitamin A) BCO1 BCO1 (15,15'-oxygenase) BC->BCO1 Central Cleavage BCO2 BCO2 (9',10'-oxygenase) BC->BCO2 Eccentric Cleavage Retinal 2x All-trans-retinal (C20 Apocarotenoid) BCO1->Retinal Ionone β-Ionone (C13 Volatile) BCO2->Ionone Apo10 β-Apo-10'-carotenal (C27 Apocarotenoid) BCO2->Apo10

Enzymatic cleavage pathways of β-carotene by BCO1 and BCO2 yielding distinct apocarotenoids.

Enzyme Kinetics and Structural Biology

Understanding the kinetic parameters and cellular localization of BCO1 and BCO2 is critical for designing in vitro assays and predicting in vivo metabolic flux. BCO1 is a cytosolic enzyme with a high turnover rate for unsubstituted β-ionone rings, whereas BCO2 is localized to the mitochondria, acting as a metabolic safeguard against the toxic accumulation of xanthophylls[4].

Table 1: Kinetic Parameters and Substrate Specificities of BCO1 and BCO2
ParameterBCO1 (β-carotene-15,15′-oxygenase)BCO2 (β-carotene-9′,10′-oxygenase)
Cleavage Site 15,15′ (Central)9′,10′ (Eccentric)
Primary Substrates Provitamin A (β-carotene, α-carotene)Broad (β-carotene, Lycopene, Lutein, Zeaxanthin)
Primary Products All-trans-retinalβ-ionone, β-apo-10′-carotenal
Cellular Localization CytosolMitochondria
Km​ (β-carotene) 6 to 31 μmol/L~3.5 μmol/L
Vmax​ 2.16 to 420 nmol/mg/h~32.2 pmol/mg/h

Data synthesized from established kinetic evaluations of recombinant and native mammalian oxygenases[5].

Self-Validating In Vitro Assay Protocol

A major challenge in carotenoid biochemistry is the extreme hydrophobicity of the substrates and their susceptibility to non-enzymatic auto-oxidation. The following protocol is engineered as a self-validating system, ensuring that observed apocarotenoid formation is strictly enzyme-mediated.

Step 1: Enzyme Preparation
  • Action: Isolate the 9,000 × g supernatant (S-9 fraction) from target tissues (e.g., intestinal mucosa) or induce recombinant BCO1/BCO2 expression in an E. coli model.

  • Causality: The S-9 fraction retains essential cytosolic (BCO1) and some mitochondrial/microsomal elements (BCO2) while discarding heavy cellular debris that causes light-scattering artifacts in downstream detection [6].

Step 2: Substrate Micellization
  • Action: Dissolve β-carotene in a minimal volume of acetone, then mix with an aqueous buffer containing detergents (e.g., Tween 20/80, or Sodium Dodecyl Sulfate [SDS] paired with sodium taurocholate). Evaporate the acetone under a gentle stream of nitrogen gas.

  • Causality: β-carotene will precipitate in standard aqueous buffers, rendering it inaccessible to the enzyme's active site. Micellization mimics physiological lipid droplets and chylomicrons, providing the necessary lipid-water interface for oxygenase docking[7].

Step 3: Controlled Enzymatic Incubation
  • Action: Combine the micellized substrate with the enzyme preparation in a Tris-HCl buffer (pH 8.0). Add an antioxidant, such as α-tocopherol or Butylated hydroxytoluene (BHT). Incubate at 37°C in the dark for 30–60 minutes.

  • Validation & Controls: You must run a parallel reaction using a heat-denatured (boiled) enzyme preparation.

  • Causality: Carotenoids spontaneously degrade into random apocarotenoids in the presence of oxygen and light. The inclusion of antioxidants and the boiled-enzyme control create a self-validating baseline; any product detected in the active sample minus the boiled control is definitively enzymatic.

Step 4: Extraction and High-Resolution Quantification
  • Action: Terminate the reaction with ice-cold ethanol. For non-volatile apocarotenoids (retinal, β-apo-10′-carotenal), extract with hexane and analyze via Reverse-Phase HPLC. For volatile products (β-ionone), utilize Headspace Stir Bar Sorptive Extraction coupled with GC-MS (HSSE-GC-MS).

  • Causality: HSSE-GC-MS bypasses complex liquid-liquid extractions for volatiles, preventing the loss of low-molecular-weight C13 compounds during solvent evaporation, drastically improving the limit of quantification[8].

Workflow Prep 1. Enzyme Prep (S-9 Fraction / Recombinant) Incubation 3. Enzymatic Reaction (37°C, pH 8.0, Antioxidants) Prep->Incubation Substrate 2. Micellization (β-carotene + Tween/SDS) Substrate->Incubation Extraction 4. Product Extraction (HSSE or Organic Solvent) Incubation->Extraction Stop reaction Analysis 5. Quantification (HPLC / GC-MS) Extraction->Analysis Apocarotenoid profiling

Self-validating in vitro workflow for assessing carotenoid cleavage oxygenase activity.

Therapeutic and Drug Development Implications

The enzymatic conversion of β-carotene is no longer viewed merely as a nutritional pathway for Vitamin A synthesis; it is a highly regulated signaling cascade with profound implications for drug discovery.

Nuclear Receptor Modulation and Metabolic Disease: Long-chain β-apocarotenoids generated by eccentric cleavage act as potent signaling molecules. They structurally mimic endogenous retinoids and can competitively bind to nuclear hormone receptors, including Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs), and Peroxisome Proliferator-Activated Receptors (PPARs)[9]. The disruption of these pathways has direct metabolic consequences; for instance, genetic ablation of BCO1 in murine models completely abolishes dietary vitamin A production and triggers the development of fatty liver disease and altered serum lipid profiles, highlighting the role of apocarotenoids in adipogenesis and lipid homeostasis[10].

Oncology and Anti-Inflammatory Therapeutics: The C13 volatile apocarotenoid, β-ionone, produced via BCO2 cleavage, is currently under investigation for its chemopreventive properties. It has been shown to modulate cell cycle regulatory proteins, exerting pro-apoptotic and anti-inflammatory effects[11]. Furthermore, the inactivity of BCO2 in human retinas explains the unique accumulation of macular xanthophyll pigments (lutein and zeaxanthin), which protect against age-related macular degeneration, presenting a unique evolutionary target for ophthalmic drug development[12].

Sources

Exploratory

receptor binding affinity of 8'-apo-beta-carotenol

Title: Decoding the Receptor Binding Affinity of 8'-Apo-β-Carotenol: Mechanistic Insights and Pharmacological Implications Executive Summary The pharmacological landscape of carotenoid derivatives has evolved significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoding the Receptor Binding Affinity of 8'-Apo-β-Carotenol: Mechanistic Insights and Pharmacological Implications

Executive Summary

The pharmacological landscape of carotenoid derivatives has evolved significantly beyond their traditional roles as passive antioxidants or simple provitamin A reservoirs. Apocarotenoids—oxidative cleavage products of parent carotenoids—are now recognized as potent, direct modulators of nuclear receptors[1]. Among these, 8'-apo-β-carotenol (C30H42O) represents a critical structural node.

Generated enzymatically via β-carotene oxygenases (such as BCO2) or utilized as a specific substrate by apocarotenoid-15,15'-oxygenase (ACO)[2], 8'-apo-β-carotenol possesses a unique molecular geometry. While it serves as an intermediate in retinal biosynthesis, its intact form acts as a competitive ligand for the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) heterodimers[3]. This whitepaper provides an in-depth technical analysis of the receptor binding affinity of 8'-apo-β-carotenol, detailing the structural basis of its interactions, comparative quantitative data, and field-proven methodologies for evaluating its nuclear receptor pharmacology.

Structural Pharmacology & Binding Kinetics

The binding affinity of any retinoid or apocarotenoid to RAR/RXR is dictated by its ability to dock within the highly hydrophobic Ligand-Binding Domain (LBD) of the receptor. All-trans-retinoic acid (ATRA), the endogenous full agonist, binds with sub-nanomolar affinity, inducing a conformational shift in Helix 12 (H12) that recruits coactivators.

8'-apo-β-carotenol shares the critical β-ionone ring pharmacophore with ATRA, allowing it to anchor effectively into the deep hydrophobic pocket of the RAR LBD. However, its extended polyene chain and terminal hydroxyl group introduce significant steric hindrance. This structural divergence prevents H12 from sealing the LBD into the active agonist conformation. Consequently, apocarotenoids like 8'-apo-β-carotenol function primarily as competitive antagonists or selective receptor modulators, displacing ATRA without initiating transcriptional transactivation[1][3].

Quantitative Data Summary

Because apocarotenoids are highly lipophilic (XLogP3 ~9.5)[4], measuring their exact dissociation constants ( Kd​ ) requires specialized assay conditions to prevent micelle formation. Table 1 contextualizes the binding affinity of 8'-apo-β-carotenol against established retinoids and related apocarotenoid antagonists.

Table 1: Comparative Receptor Binding Profile of Retinoids and Apocarotenoids

CompoundTarget ReceptorBinding Affinity ( Kd​ / IC50​ )Functional Activity
All-trans-retinoic acid (ATRA)RAR ( α,β,γ )~0.1 - 0.2 nMFull Agonist
9-cis-retinoic acidRXR α ~1.5 nMFull Agonist
β-apo-13-carotenoneRAR / RXR α ~1.0 - 10 nMAntagonist
β-apo-14'-carotenalRAR~50 - 100 nMAntagonist
8'-apo-β-carotenol RAR / RXR Low nM to μ M *Antagonist / Modulator

*Note: Apparent affinity is highly dependent on assay carrier proteins (e.g., BSA/CHAPS) due to the compound's extreme hydrophobicity.

Mechanistic Pathway: Receptor Modulation

The biological activity of 8'-apo-β-carotenol is a function of its competitive binding dynamics. By occupying the RAR LBD, it actively suppresses ATRA-induced gene expression, which has profound implications in regulating adipogenesis, cell proliferation, and lipid metabolism[1].

Pathway BC β-Carotene Cleavage Enzymatic Cleavage (BCO2 / ACO) BC->Cleavage Apo 8'-Apo-β-Carotenol Cleavage->Apo RAR RAR/RXR Heterodimer (Ligand Binding Domain) Apo->RAR Competitive Binding DNA Retinoic Acid Response Element (RARE) RAR->DNA Steric Blockade of Helix 12 Effect Transcriptional Modulation (Antagonism of ATRA) DNA->Effect

Fig 1: Metabolic generation and RAR/RXR competitive antagonism by 8'-apo-β-carotenol.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the receptor binding affinity and functional efficacy of 8'-apo-β-carotenol, researchers must employ a two-tiered approach: a physical binding assay followed by a functional reporter assay. As an application scientist, I emphasize that handling lipophilicity is the single biggest failure point in these workflows.

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To quantify the inhibition constant ( Ki​ ) of 8'-apo-β-carotenol against ATRA. Causality & Design: Due to the compound's XLogP3 of 9.5[4], it will non-specifically adhere to standard polystyrene plates, artificially lowering the effective concentration and inflating the apparent Kd​ . We utilize low-binding polypropylene plates and CHAPS detergent to maintain the ligand in a monomeric state.

Step-by-Step Workflow:

  • Receptor Preparation: Dilute purified recombinant RAR α LBD (10 nM final concentration) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM DTT, 0.1% CHAPS).

  • Tracer Addition: Add [3H]-ATRA at a fixed concentration equal to its known Kd​ (~0.2 nM).

  • Ligand Titration: Add 8'-apo-β-carotenol in a 12-point serial dilution (from 10 pM to 10 μ M). Self-Validation Step: Include a parallel titration of unlabeled ATRA as a positive control. The assay is only valid if the unlabeled ATRA yields an IC50​ within 3-fold of its known Kd​ .

  • Incubation: Incubate in the dark at 4°C for 2 hours to reach equilibrium (apocarotenoids are highly photosensitive).

  • Separation: Rapidly filter the mixture through GF/B filter plates pre-soaked in 0.5% polyethylenimine to separate bound from free radioligand.

  • Quantification & Analysis: Read plates via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Step1 1. Receptor Prep Purified RAR LBD Step2 2. Ligand Incubation [3H]-ATRA + 8'-Apo-β-Carotenol Step1->Step2 Step3 3. Separation Rapid Filtration (Prevent Dissociation) Step2->Step3 Step4 4. Quantification Scintillation Counting Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff (Ki Calculation) Step4->Step5

Fig 2: High-throughput radioligand binding assay workflow for apocarotenoids.

Protocol 2: Luciferase Reporter Gene Assay (Functional Validation)

Purpose: To confirm whether the physical binding observed in Protocol 1 translates to receptor antagonism or agonism. Causality & Design: Binding affinity does not equal functional efficacy. A molecule can bind tightly but act as a neutral antagonist. By co-treating cells with a known EC50​ of ATRA, we can observe the dose-dependent suppressive effect of 8'-apo-β-carotenol on transcription.

  • Cell Culture & Transfection: Seed COS-7 cells in 96-well plates. Co-transfect with a RARE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Treatment: After 24 hours, treat cells with 1 nM ATRA (agonist) combined with varying concentrations of 8'-apo-β-carotenol (1 nM to 10 μ M).

  • Validation Check: Ensure cell viability is not compromised at the highest concentration of the apocarotenoid using an ATP-based viability assay, ruling out cytotoxicity as a false-positive cause for transcriptional suppression.

  • Detection: Lyse cells and measure luminescence using a dual-luciferase reporter assay system. A rightward shift in the ATRA dose-response curve confirms competitive antagonism.

Conclusion & Future Directions

The receptor binding affinity of 8'-apo-β-carotenol is a masterclass in structural pharmacology. By retaining the β-ionone ring but extending the polyene chain, this molecule acts as a high-affinity, competitive antagonist for RAR/RXR heterodimers[1][3]. For drug development professionals, 8'-apo-β-carotenol provides a structural scaffold for designing novel Selective Retinoid Receptor Modulators (SRRMs). Future research must focus on X-ray crystallography of the 8'-apo-β-carotenol/RAR complex to map the exact steric clashes at Helix 12, paving the way for targeted therapies in metabolic syndromes and oncology.

References

  • National Center for Biotechnology Information (NIH). "8'-apo-beta-Carotenol | C30H42O | CID 5280991 - PubChem." PubChem Database. URL:[Link]

  • Amengual, J., et al. "β-Apo-10′-carotenoids Modulate Placental Microsomal Triglyceride Transfer Protein Expression and Function to Optimize Transport of Intact β-Carotene to the Embryo." Journal of Biological Chemistry / PMC. URL:[Link]

  • Harrison, E. H., et al. "Carotenoids and apo-carotenoids in human plasma after continued consumption of high β-carotene or high lycopene tomato juice." ResearchGate. URL:[Link]

  • Ruch, S., et al. "Retinal biosynthesis in Eubacteria: In vitro characterization of a novel carotenoid oxygenase from Synechocystis sp. PCC 6803." ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 8'-Apo-β-carotenol Standards: A Bench-to-Instrument Protocol

Executive Summary & Scientific Rationale In the analytical quantification of retinoids and carotenoid cleavage products, the selection of a robust internal standard is paramount to correcting for extraction losses and ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the analytical quantification of retinoids and carotenoid cleavage products, the selection of a robust internal standard is paramount to correcting for extraction losses and matrix effects. 8'-Apo-β-caroten-8'-ol (8'-apo-β-carotenol) is an ideal candidate: it shares the polyene backbone and physicochemical extraction properties of endogenous carotenoids but is rarely present in mammalian biological matrices.

Because highly pure 8'-apo-β-carotenol is often prohibitively expensive or unavailable from commercial vendors, analytical laboratories frequently synthesize it in-house. This application note details a field-proven, self-validating protocol for the chemical reduction of the commercially available aldehyde precursor, 8'-apo-β-caroten-8'-al, into the corresponding primary alcohol using sodium borohydride ( NaBH4​ ).

Mechanistic Principles & Reagent Causality

The synthesis relies on the nucleophilic addition of a hydride ion to the terminal carbonyl carbon of the apocarotenal.

  • Reducing Agent Selection: NaBH4​ is specifically chosen over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ). NaBH4​ is a mild chemoselective agent that efficiently reduces the terminal aldehyde without risking the over-reduction, saturation, or isomerization of the highly conjugated polyene chain [1].

  • Solvent System: The reaction requires a dual-solvent system. Apocarotenoids exhibit poor solubility in pure alcohols; therefore, anhydrous Tetrahydrofuran (THF) is used to fully solubilize the lipophilic precursor. Absolute ethanol is added as the critical protic solvent, which mechanistically stabilizes the alkoxyborohydride intermediate and donates the proton necessary to complete the alcohol formation.

  • Environmental Control: Carotenoids are notoriously susceptible to photo-isomerization (shifting from all-trans to cis isomers) and auto-oxidation. Consequently, the entire workflow must be conducted under an inert Argon atmosphere, utilizing amber glassware and strict temperature control (0°C).

Experimental Workflow

Workflow A 1. Precursor Preparation 8'-Apo-β-carotenal in EtOH/THF B 2. Chemical Reduction NaBH4 Addition at 0°C (Argon) A->B C 3. Reaction Quenching Cold H2O / NH4Cl Addition B->C D 4. Liquid-Liquid Extraction Partition into Hexane Phase C->D E 5. Purification SPE or Prep-HPLC (C30) D->E F 6. QC Validation HPLC-DAD & LC-MS Analysis E->F

Workflow for the synthesis and validation of 8'-apo-β-carotenol standards.

Reagents and Materials

Reagent/MaterialGrade/PurityFunction in Protocol
8'-Apo-β-caroten-8'-al ≥98% (HPLC)Starting precursor
Sodium Borohydride ( NaBH4​ ) ≥99%Chemoselective reducing agent
Tetrahydrofuran (THF) Anhydrous, HPLCSolubilizes the lipophilic precursor
Absolute Ethanol AnhydrousProtic solvent for hydride transfer
Hexane HPLC GradeOrganic phase for liquid-liquid extraction
Saturated NaCl (Brine) AnalyticalEmulsion breaking / aqueous washing
Argon Gas 99.999%Prevents auto-oxidation

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: In a 50 mL amber round-bottom flask, dissolve 5.0 mg of 8'-apo-β-caroten-8'-al in 5.0 mL of anhydrous THF. Vortex gently until the crystalline powder is entirely dissolved.

  • Protic Addition: Add 5.0 mL of absolute ethanol to the flask.

  • Purging: Seal the flask with a rubber septum. Insert an Argon line and purge the solution for 5 minutes to displace dissolved oxygen.

  • Chilling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Causality: Lowering the temperature prevents exothermic degradation of the carotenoid backbone during the hydride addition.

Phase 2: Chemical Reduction
  • Hydride Addition: Quickly unseal the septum and add 2.5 mg of NaBH4​ (approximately a 10-fold molar excess). Reseal and maintain the Argon balloon. Causality: A molar excess guarantees 100% conversion of the aldehyde, preventing chromatographic co-elution issues during downstream use.

  • Incubation: Allow the reaction to proceed under continuous magnetic stirring for 45 minutes at 0°C in the dark [2].

Phase 3: Quenching & Liquid-Liquid Extraction (LLE)
  • Quenching: Terminate the reaction by slowly injecting 5.0 mL of ice-cold deionized water (or saturated NH4​Cl ) through the septum. Causality: This neutralizes unreacted borohydride safely.

  • Partitioning: Transfer the quenched mixture to a 50 mL separatory funnel. Add 15.0 mL of HPLC-grade Hexane. Invert gently 10–15 times, venting the stopcock frequently.

  • Phase Separation: Allow the layers to separate. The highly lipophilic 8'-apo-β-carotenol will partition into the upper (non-polar) hexane layer. Drain and discard the lower aqueous/THF/EtOH layer.

  • Washing: Wash the retained hexane layer twice with 10.0 mL of saturated NaCl (brine). Causality: Brine effectively breaks any micro-emulsions formed by the THF-water interaction and strips residual water from the organic phase.

  • Drying: Pass the hexane layer through a funnel containing anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove trace moisture.

Phase 4: Purification & Storage
  • Evaporation: Evaporate the dried hexane extract under a gentle, steady stream of Nitrogen gas at room temperature until a dry residue is formed.

  • Resuspension: Reconstitute the purified 8'-apo-β-carotenol in 1.0 mL of MTBE (Methyl tert-butyl ether) or absolute ethanol.

  • Storage: Aliquot into amber glass LC vials, purge the headspace with Argon, and store immediately at -80°C.

Analytical Validation (Self-Validating QC System)

To ensure the integrity of the synthesized standard, the protocol relies on a self-validating analytical matrix. The successful conversion of the aldehyde to an alcohol triggers predictable, measurable shifts in the molecule's photometric, chromatographic, and mass spectrometric behavior.

Metric8'-Apo-β-caroten-8'-al (Precursor)8'-Apo-β-caroten-8'-ol (Product)
Functional Group Conjugated AldehydePrimary Alcohol
UV-Vis λmax​ (EtOH) ~460 nm~435 nm (Diagnostic Hypsochromic shift)
Chromatographic Polarity Lower (Later retention on C30)Higher (Earlier retention on C30)
Exact Mass (Monoisotopic) 416.31 Da418.32 Da
LC-MS Base Peak (ESI+) 417 m/z [M+H]+ 401 m/z [M+H−H2​O]+
  • Spectrophotometric Validation (UV-Vis): The reduction of the carbonyl group removes one double-bond equivalent from the conjugated π -electron system. This causes a diagnostic hypsochromic (blue) shift. If the λmax​ remains at ~460 nm, the reduction has failed or is incomplete.

  • Mass Spectrometry (LC-MS): Under positive Electrospray Ionization (ESI+), apocarotenols characteristically undergo rapid in-source water loss. While the theoretical [M+H]+ is 419 m/z, the dominant base peak observed will almost always be the [M+H−H2​O]+ ion at 401 m/z. Observing this 401 m/z peak is the definitive confirmation of successful alcohol synthesis.

References

  • Amengual, J., Lobo, G. P., Golczak, M., Li, H. N., Klimova, T., Hoppel, C. L., Wyss, A., Palczewski, K., & von Lintig, J. (2011). "Beta-Carotene Reduces Body Adiposity of Mice via BCMO1". PLOS One.[Link]

  • Hu, K. Q., Liu, C., Ernst, H., Krinsky, N. I., Russell, R. M., & Wang, X. D. (2006). "Apo-8′-Lycopenal and Apo-12′-Lycopenal Are Metabolic Products of Lycopene in Rat Liver". Journal of Nutrition, 136(6), 1552-1557.[Link]

Application

Application Note: Utilizing 8'-Apo-β-carotenol as an Internal Standard for Chromatography of Fat-Soluble Vitamins and Carotenoids

Rationale and Mechanistic Advantages The accurate quantification of highly lipophilic, light-sensitive compounds—such as fat-soluble vitamins (A, E) and carotenoids (β-carotene, lycopene, lutein)—in complex biological ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Mechanistic Advantages

The accurate quantification of highly lipophilic, light-sensitive compounds—such as fat-soluble vitamins (A, E) and carotenoids (β-carotene, lycopene, lutein)—in complex biological matrices requires rigorous analytical control. Because these analytes are highly susceptible to oxidative degradation and variable extraction recoveries, relying solely on external calibration often leads to significant quantitative errors.

To build a self-validating assay, an internal standard (IS) must be introduced before any sample manipulation. 8'-apo-β-carotenol has emerged as a gold-standard IS for these chromatographic workflows[1] due to three fundamental mechanistic advantages:

  • Physicochemical Mimicry : As a C30 apocarotenoid alcohol, 8'-apo-β-carotenol perfectly bridges the polarity gap between highly non-polar carotenes (e.g., β-carotene) and more polar xanthophylls (e.g., lutein). It partitions into organic extraction solvents at a nearly identical rate to target analytes.

  • Endogenous Absence : Unlike β-carotene or retinol, 8'-apo-β-carotenol is not naturally synthesized by mammals and is virtually absent in standard human diets. This guarantees a clean chromatographic baseline without endogenous interference.

  • Spectral and Chromatographic Independence : It exhibits a strong absorption maximum at ~450 nm, allowing for Diode Array Detection (DAD) free from the UV-absorbing interference of matrix proteins and lipids. Furthermore, it elutes in a distinct retention window on standard C30 columns[2].

Synthesis and Preparation of the Internal Standard

While 8'-apo-β-carotenal (the aldehyde form) is widely available commercially, the aldehyde group can be reactive or unstable in certain biological matrices. Reducing it to the alcohol form (8'-apo-β-carotenol) provides a highly stable standard that perfectly mimics the behavior of dietary xanthophylls[3].

Step-by-Step Synthesis Protocol

Causality Focus: The use of sodium borohydride in a biphasic solvent system ensures mild, complete reduction without cleaving the conjugated polyene chain.

  • Reaction Setup : In a dry, round-bottom flask purged with argon, dissolve 5.0 mg of commercially available 8'-apo-β-carotenal in a mixture of 5 mL absolute ethanol and 2 mL toluene[1].

  • Reduction : Add 15 mg (approx. 3.3 molar equivalents) of sodium borohydride (NaBH₄) to the mixture under continuous magnetic stirring at room temperature[1].

  • Monitoring : Stir for 1 to 2 hours. The deep orange/red color will subtly shift as the conjugated aldehyde is reduced to the corresponding alcohol.

  • Quenching : Terminate the reaction by adding 1 mL of saturated ammonium chloride (NH₄Cl) at 4°C to neutralize unreacted NaBH₄.

  • Partitioning : Transfer the mixture to a separatory funnel and partition between saturated sodium chloride (brine) and ethyl acetate.

  • Purification : Collect the upper organic (ethyl acetate) layer, dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and evaporate to dryness under a gentle stream of nitrogen gas.

  • Storage : Reconstitute the purified 8'-apo-β-carotenol in HPLC-grade ethanol and store at -80°C in amber glass vials to prevent photo-oxidation.

Experimental Workflow: Extraction and HPLC-DAD/MS

To ensure trustworthiness, the following protocol is designed as a self-validating system. The IS is spiked at the very first step, ensuring it undergoes the exact same physical and chemical stresses as the endogenous analytes.

Sample Extraction Protocol
  • Aliquot and Spike : Pipette 200 µL of the biological sample (e.g., plasma or tissue homogenate) into a light-protected microcentrifuge tube. Immediately spike with 20 µL of 8'-apo-β-carotenol working solution (e.g., 10 µM). Causality: Early spiking ensures the IS accounts for all subsequent volumetric losses, emulsion trapping, or oxidative degradation.

  • Protein Denaturation : Add 200 µL of ethanol containing 0.1% BHT (Butylated hydroxytoluene) and vortex for 30 seconds. Causality: Ethanol denatures binding lipoproteins to release the lipophilic analytes. BHT acts as a sacrificial antioxidant, quenching free radicals to protect the conjugated double bonds of the carotenoids.

  • Liquid-Liquid Extraction (LLE) : Add 1.0 mL of extraction solvent (Hexane:Dichloromethane, 5:1 v/v). Vortex vigorously for 2 minutes.

  • Phase Separation : Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Drying : Carefully transfer the upper organic layer to a clean amber glass tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Crucial: Do not exceed 30°C to prevent thermal degradation.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase. Vortex and transfer to an HPLC vial with a glass insert.

Chromatographic Method (HPLC-DAD/MS)

Causality Focus: Standard C18 columns lack the shape selectivity required to separate rigid carotenoid isomers. A C30 polymeric stationary phase is mandatory for resolving cis/trans isomers and structurally similar apocarotenoids[2].

  • Column : YMC C30 reversed-phase column (250 × 4.6 mm, 3 µm).

  • Mobile Phase A : Methanol:MTBE:Water (81:15:4, v/v/v) + 0.1% formic acid.

  • Mobile Phase B : Methanol:MTBE:Water (8:90:2, v/v/v) + 0.1% formic acid.

  • Gradient : Linear gradient from 0% B to 100% B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : DAD set to λ = 450 nm.

Workflow N1 1. Biological Sample (Plasma/Tissue) N2 2. IS Spiking (8'-apo-β-carotenol) N1->N2 Add known IS amount N3 3. Protein Denaturation (Ethanol + BHT) N2->N3 Vortex to mix N4 4. Liquid-Liquid Extraction (Hexane/DCM) N3->N4 Release analytes N5 5. Centrifugation & Phase Separation N4->N5 Partitioning N6 6. Nitrogen Drying & Reconstitution N5->N6 Extract organic layer N7 7. HPLC-DAD/MS (C30 Column, 450 nm) N6->N7 Prepare for injection

Figure 1: Extraction and quantification workflow utilizing 8'-apo-β-carotenol as an IS.

Data Presentation: Physicochemical Properties

The utility of 8'-apo-β-carotenol lies in its intermediate physicochemical properties, allowing it to act as a universal standard for a wide polarity range of analytes.

Table 1: Physicochemical & Chromatographic Properties

AnalyteMolecular FormulaApprox. LogPAbsorption Max (λ max)Relative Retention Time (RRT)*
LuteinC₄₀H₅₆O₂7.9445 nm0.45
β-CryptoxanthinC₄₀H₅₆O9.4450 nm0.70
8'-apo-β-carotenol (IS) C₃₀H₄₀O 8.2 450 nm 1.00
LycopeneC₄₀H₅₆10.4470 nm1.35
β-CaroteneC₄₀H₅₆10.6450 nm1.50

*RRT values are approximate and based on the C30 reverse-phase gradient method described above.

Quality Assurance & Self-Validating Systems

To guarantee the trustworthiness of the analytical run, the internal standard must be used not just for quantification, but as a diagnostic tool for the health of the assay.

Table 2: QA/QC Self-Validating System Parameters

Validation ParameterTarget Acceptance CriteriaCausality & Mechanistic RationaleCorrective Action if Failed
IS Absolute Recovery 75% – 110%Ensures extraction efficiency is maintained. Low recovery indicates analyte degradation, poor partitioning, or emulsion formation.Check BHT levels; verify N₂ drying temperature (<30°C); ensure complete protein denaturation.
IS Retention Time Drift ± 2.0%Validates mobile phase composition, pump accuracy, and column integrity.Purge HPLC pumps; check the C30 column for lipid fouling; replace guard column.
Matrix Effect (MS only) < 15% deviationEnsures co-eluting matrix lipids are not suppressing the electrospray ionization (ESI) of the IS or target analytes.Optimize sample cleanup (e.g., add an SPE step) or adjust the chromatographic gradient.

References

  • Durojaye, B. O., Riedl, K. M., Curley, R. W., & Harrison, E. H. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 60(6), 1121-1135.[Link]

  • Wingerath, T., Stahl, W., & Sies, H. (1998). Fruit Juice Carotenol Fatty Acid Esters and Carotenoids As Identified by Matrix-Assisted Laser Desorption Ionization (MALDI) Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(6), 2203-2209.[Link]

  • Saini, R. K., & Keum, Y. S. (2020). Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens. Foods, 9(4), 445.[Link]

Sources

Method

Application Note: In Vitro Assays for 8'-Apo-β-Carotenol Cleavage Enzyme Activity

Introduction & Mechanistic Overview The oxidative cleavage of apocarotenoids is a critical biochemical pathway governing the synthesis of retinoids (Vitamin A derivatives) and signaling molecules across diverse taxa. 8'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The oxidative cleavage of apocarotenoids is a critical biochemical pathway governing the synthesis of retinoids (Vitamin A derivatives) and signaling molecules across diverse taxa. 8'-apo-β-carotenol , a C30 apocarotenoid alcohol, serves as an essential in vitro substrate for characterizing the regioselectivity and catalytic efficiency of the Carotenoid Cleavage Oxygenase (CCO) superfamily.

These enzymes are non-heme, iron-dependent dioxygenases characterized by a seven-bladed β-propeller structure where a catalytic Fe²⁺ ion is coordinated by four highly conserved histidine residues[1]. The in vitro cleavage of 8'-apo-β-carotenol is primarily defined by two distinct enzymatic activities:

  • Central Cleavage (15,15'): Catalyzed by enzymes such as Apocarotenoid-15,15'-oxygenase (ACO) from Synechocystis sp. (EC 1.13.11.75), which cleaves the 15,15' double bond to yield all-trans-retinol (Vitamin A) and a C10 dialdehyde[2].

  • Excentric Cleavage (14',13'): Catalyzed by apo-β-carotenoid-14',13'-dioxygenase (EC 1.13.12.12), which targets the 14',13' double bond to produce 14'-apo-β-carotenal and 7-hydroxy-6-methylhepta-3,5-dienal [3].

Pathway Substrate 8'-apo-β-carotenol (C30) Enzyme1 ACO (EC 1.13.11.75) 15,15'-cleavage Substrate->Enzyme1 O2, Fe2+ Enzyme2 14',13'-dioxygenase (EC 1.13.12.12) Substrate->Enzyme2 O2, Fe2+ Prod1A all-trans-retinol (C20) Enzyme1->Prod1A Prod1B Dialdehyde (C10) Enzyme1->Prod1B Prod2A 14'-apo-β-carotenal (C22) Enzyme2->Prod2A Prod2B 7-hydroxy-dienal (C8) Enzyme2->Prod2B

Enzymatic cleavage of 8'-apo-beta-carotenol by non-heme iron dioxygenases.

Experimental Design & Causality (E-E-A-T)

To ensure absolute technical accuracy and reproducible kinetics, the in vitro assay must overcome two fundamental biochemical hurdles: substrate hydrophobicity and cofactor oxidation .

  • Why use Mixed Micelles? Apocarotenoids rapidly form J- and H-aggregates in aqueous buffers, sequestering the substrate away from the enzyme's hydrophobic active site tunnel. The use of detergents (e.g., Triton X-100 or octyl-β-D-glucoside) is mandatory to form mixed micelles, presenting the substrate in a bioavailable, monomeric state[1].

  • Why Reconstitute with FeSO₄ and Ascorbate? Recombinant CCOs often purify as inactive apo-enzymes or with an oxidized Fe³⁺ center. The addition of FeSO₄ and a reducing agent (ascorbate or TCEP) ensures the iron is maintained in the catalytic Fe²⁺ state required for molecular oxygen activation [4].

Self-Validating Protocol for 8'-Apo-β-Carotenol Cleavage

A. Reagent Preparation
  • Substrate Stock: Dissolve 8'-apo-β-carotenol in absolute ethanol to a concentration of 2 mM. Store at -80°C under argon.

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM NaCl.

  • Cofactor Mix: Prepare freshly before use: 10 mM FeSO₄ and 50 mM L-ascorbic acid in degassed water.

  • Detergent: 10% (w/v) Triton X-100 in water.

B. Mixed Micelle Formation (Critical Step)
  • In a glass vial, combine 10 μL of the 2 mM 8'-apo-β-carotenol stock with 5 μL of 10% Triton X-100.

  • Evaporate the ethanol completely under a gentle stream of N₂ gas until a thin lipid-detergent film forms.

  • Resuspend the film in 100 μL of Assay Buffer. Sonicate in a water bath for 5 minutes until the solution is optically clear (indicating successful micelle formation).

C. Enzyme Reconstitution & Reaction
  • Reconstitution: In an amber microcentrifuge tube, combine 10-50 μg of purified recombinant enzyme with 2 μL of the Cofactor Mix. Incubate on ice for 10 minutes.

  • Initiation: Add the reconstituted enzyme to the 100 μL micelle solution. Adjust the final volume to 200 μL with Assay Buffer.

  • Incubation: Incubate the reaction at 37°C for 30–60 minutes in a thermoshaker at 300 rpm. Note: Reactions must be performed in the dark to prevent photo-isomerization of the apocarotenoid.

D. System Validation & Controls (Trustworthiness)

To ensure the assay is a self-validating system, run the following parallel controls:

  • Negative Control 1 (Boiled): Heat the enzyme at 95°C for 10 min prior to addition. Validates that product formation is strictly enzymatic.

  • Negative Control 2 (Chelated): Add 5 mM EDTA to the reaction. Validates the dependency on the non-heme Fe²⁺ center.

  • Internal Standard: Spike the reaction with 1 nmol of retinyl acetate immediately before quenching to calculate extraction recovery efficiency.

E. Quenching and Extraction
  • Quench the reaction by adding 200 μL of ice-cold ethanol. Vortex for 10 seconds.

  • Add 400 μL of HPLC-grade hexane. Vortex vigorously for 1 minute to partition the hydrophobic products.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Carefully collect the upper organic (hexane) layer and transfer it to a clean glass vial.

  • Evaporate the hexane under N₂ gas and resuspend the residue in 50 μL of HPLC mobile phase (e.g., Acetonitrile/Methanol).

Workflow Step1 1. Micelle Preparation (Substrate + Triton X-100) Step3 3. Catalytic Reaction (37°C, pH 7.8, Dark Incubation) Step1->Step3 Step2 2. Enzyme Reconstitution (Apo-enzyme + FeSO4 + Ascorbate) Step2->Step3 Step4 4. Quenching & Extraction (EtOH Quench, Hexane Partition) Step3->Step4 Step5 5. HPLC-UV/Vis Analysis (C18 Column, Product Quantification) Step4->Step5

Standardized in vitro assay workflow for apocarotenoid cleavage activity.

Analytical Benchmarks & Kinetic Data

Extracted products are typically analyzed via Reverse-Phase HPLC (C18 column) equipped with a Photodiode Array (PDA) detector.

  • Detection Wavelengths: Monitor at 330 nm for all-trans-retinol and 400-450 nm for unreacted 8'-apo-β-carotenol and longer apocarotenal products.

Table 1: Benchmark Kinetic Parameters for Synechocystis ACO (EC 1.13.11.75) The following parameters demonstrate the enzyme's high catalytic efficiency for apocarotenoid alcohols compared to aldehydes [2].

Enzyme / SourceSubstrateCleavage SiteKₘ (μM)Vₘₐₓ (pmol/min/mg)Primary Product
ACO (Synechocystis sp.)8'-apo-β-carotenol15,15'43650all-trans-retinol
ACO (Synechocystis sp.)8'-apo-β-carotenal15,15'2.540all-trans-retinal

References

  • Apocarotenoid-15,15'-oxygenase - Synechocystis sp. (strain ATCC 27184 / PCC 6803 / Kazusa). UniProtKB. URL:[Link]

  • QuickGO Term GO:0050588: apo-beta-carotenoid-14',13'-dioxygenase activity. EMBL-EBI. URL:[Link]

  • Harrison, P. J., et al. "Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs)." National Center for Biotechnology Information (NCBI). URL:[Link]

  • Poliakov, E., et al. "Evolutionary aspects and enzymology of metazoan carotenoid cleavage oxygenases." National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Application

Application Notes and Protocols for NMR Spectroscopic Analysis of 8'-apo-beta-carotenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Unveiling the Structure of 8'-apo-beta-carotenol 8'-apo-beta-carotenol is a C30 apocarot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Structure of 8'-apo-beta-carotenol

8'-apo-beta-carotenol is a C30 apocarotenoid, a class of organic pigments derived from the oxidative cleavage of carotenoids.[1] These compounds are of significant interest in the fields of food science, cosmetics, and pharmaceuticals due to their potential biological activities, including antioxidant and provitamin A functions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such complex organic molecules.[2] The detailed analysis of 1H and 13C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the precise assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry.

I. Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. For a lipophilic molecule like 8'-apo-beta-carotenol, the following protocol is recommended to ensure a homogenous solution and minimize spectral artifacts.

Protocol 1: Preparation of 8'-apo-beta-carotenol for NMR Analysis

  • Analyte Purity: Ensure the 8'-apo-beta-carotenol sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. Chromatographic purification (e.g., HPLC) may be necessary.

  • Solvent Selection: Deuterated chloroform (CDCl3) is the solvent of choice for carotenoids and apocarotenoids due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak for referencing.

  • Concentration:

    • For 1H NMR , a concentration of 5-10 mg of 8'-apo-beta-carotenol in 0.5-0.7 mL of CDCl3 is typically sufficient.

    • For 13C NMR , which is inherently less sensitive, a more concentrated solution of 20-50 mg in 0.5-0.7 mL of CDCl3 is recommended to reduce acquisition time.

  • Dissolution:

    • Weigh the desired amount of 8'-apo-beta-carotenol directly into a clean, dry vial.

    • Add the appropriate volume of CDCl3.

    • Gently sonicate or vortex the mixture until the sample is completely dissolved. A clear, intensely colored solution should be obtained.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for referencing the chemical shifts to 0.00 ppm.

  • Degassing (Optional but Recommended): For long-term experiments or to remove dissolved oxygen which can affect relaxation times and cause line broadening, it is advisable to degas the sample. This can be achieved by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition: A Multi-faceted Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of 8'-apo-beta-carotenol.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY Data_Processing Data Processing & Interpretation 1H_NMR->Data_Processing 13C_NMR 13C NMR HSQC HSQC 13C_NMR->HSQC HMBC HMBC 13C_NMR->HMBC DEPT DEPT-135 DEPT->Data_Processing COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing Sample_Prep Sample Preparation Sample_Prep->1H_NMR Sample_Prep->13C_NMR Sample_Prep->DEPT Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for NMR data acquisition and analysis.

1. 1D NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. The integration of the signals reveals the relative number of protons of each type.

  • ¹³C NMR: Shows the number of different types of carbon atoms. Due to the low natural abundance of ¹³C, this experiment requires a higher sample concentration or longer acquisition times.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

2. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect the signals of coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is a powerful tool for piecing together the carbon skeleton of the molecule.

III. Predicted NMR Spectral Data for 8'-apo-beta-carotenol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for all-trans-8'-apo-beta-carotenol in CDCl₃. These values are based on the known assignments for all-trans-8'-apo-beta-carotenal and the expected electronic effects of converting the terminal aldehyde to a primary alcohol. The numbering scheme used is the standard carotenoid numbering.

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data for 8'-apo-beta-carotenol

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
11.03s
1'1.03s
2~1.45m
3~1.62m
4~2.02t~6.5
6--
7~6.15d~11.5
8~6.12d~11.5
10~6.25d~11.0
11~6.65dd~15.0, ~11.0
12~6.38d~15.0
14~6.35d~14.5
15~6.60m
15'~6.60m
14'~6.28d~14.5
12'~6.70dd~15.0, ~11.5
11'~6.40d~11.5
10'~6.18d~12.0
8'~4.29d~7.0
7'~5.85t~7.0
161.72s
171.72s
181.62s
191.98s
201.98s
19'1.85s
20'1.98s
8'-OHvariablebr s

Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data for 8'-apo-beta-carotenol

PositionPredicted Chemical Shift (δ, ppm)
134.2
1'34.2
239.7
319.2
433.1
5129.5
6137.5
7126.3
8137.7
9136.2
10130.5
11125.4
12137.3
13136.6
14132.2
15129.9
15'129.9
14'130.3
13'137.0
12'128.8
11'134.8
10'129.2
9'137.8
8'59.5
7'128.5
6'139.0
1628.9
1728.9
1821.7
1912.7
2012.7
19'12.9
20'12.7

Note: The chemical shifts of olefinic protons and carbons are highly sensitive to solvent and concentration. The provided values are estimates and may vary slightly in experimental data.

IV. Strategy for Spectral Interpretation

The complete assignment of the ¹H and ¹³C NMR spectra of 8'-apo-beta-carotenol can be achieved through a systematic analysis of the 1D and 2D NMR data.

Logical Flow for Spectral Assignment

Spectral_Assignment Identify_Methyls Identify Methyl Singlets (1H) Assign_Aliphatic Assign β-ionone Ring Protons (COSY) Identify_Methyls->Assign_Aliphatic Assign_Olefinic_Start Assign H-7' and H-8' (COSY) Assign_Aliphatic->Assign_Olefinic_Start Walk_the_Chain Trace Polyene Chain Connectivity (COSY) Assign_Olefinic_Start->Walk_the_Chain HSQC_Correlation Correlate Protons to Carbons (HSQC) Walk_the_Chain->HSQC_Correlation HMBC_Confirmation Confirm Connectivity & Assign Quaternary Carbons (HMBC) HSQC_Correlation->HMBC_Confirmation Final_Assignments Final Assignments HMBC_Confirmation->Final_Assignments

Caption: A logical workflow for the assignment of NMR spectra.

  • Methyl Proton Assignments: The seven methyl groups will appear as sharp singlets in the ¹H NMR spectrum in the region of δ 1.0-2.0 ppm. The gem-dimethyl protons at C-1 (16-H and 17-H) are expected around δ 1.03 ppm, while the methyl protons on the polyene chain (18-H, 19-H, 20-H, 19'-H, and 20'-H) will resonate at slightly lower field.

  • β-ionone Ring Assignments: The aliphatic protons of the β-ionone ring (H-2, H-3, and H-4) can be assigned using the COSY spectrum, starting from the triplet of the H-4 protons.

  • Polyene Chain Assignments:

    • The most downfield aliphatic proton signal, the doublet for H-8', will be coupled to the olefinic proton H-7'. This provides a starting point for "walking" along the polyene chain using the COSY spectrum.

    • The large coupling constants (typically 10-15 Hz) are characteristic of trans-disubstituted double bonds and will allow for the sequential assignment of the olefinic protons.

  • ¹H-¹³C Correlations:

    • The HSQC spectrum will be used to assign the chemical shifts of the protonated carbons based on the already assigned proton signals.

    • The HMBC spectrum is crucial for confirming the connectivity of the entire molecule. For example, correlations from the methyl protons to adjacent quaternary carbons will help to assign these signals. Long-range correlations across the double bonds will confirm the assignments of the polyene chain.

V. Conclusion

This application note provides a comprehensive guide to the NMR spectroscopic analysis of 8'-apo-beta-carotenol. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided predicted spectral data and interpretation strategy, researchers can confidently elucidate and verify the structure of this important apocarotenoid. The combination of 1D and 2D NMR techniques offers a powerful and non-destructive method for the complete structural characterization of 8'-apo-beta-carotenol, which is essential for its further investigation and application in various scientific and industrial fields.

References

  • Englert, G. (1985). NMR of carotenoids—new experimental techniques. Pure and Applied Chemistry, 57(5), 801-821. [Link]

  • Moss, G. P. (1976). Carbon-13 NMR spectra of carotenoids. Pure and Applied Chemistry, 47(2-3), 97-102. [Link]

  • LaFountain, A. M., Pacheco, C., Prum, R. O., & Frank, H. A. (2013). Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). Archives of biochemistry and biophysics, 539(2), 133–141. [Link]

  • Rodriguez-Amaya, D. B. (2016). Food Carotenoids: Chemistry, Biology and Technology. John Wiley & Sons.
  • PubChem. (n.d.). 8'-apo-beta-Carotenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). beta-apo-8'-CAROTENAL. National Center for Biotechnology Information. Retrieved from [Link]

  • Ko, Y. H., & Kim, S. (2021). Apocarotenals of Phenolic Carotenoids for Superior Antioxidant Activities. ACS Omega, 6(38), 24795–24804. [Link]

  • Chebi. (n.d.). 8'-apo-beta-carotenol. European Bioinformatics Institute. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of 8'-Apo-β-carotenol via Automated Flash Chromatography

Abstract This application note provides a comprehensive guide and a detailed protocol for the purification of 8'-apo-β-carotenol from complex matrices, such as crude synthetic reaction mixtures or natural extracts. 8'-Ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 8'-apo-β-carotenol from complex matrices, such as crude synthetic reaction mixtures or natural extracts. 8'-Apo-β-carotenol, an important apocarotenoid, possesses a terminal hydroxyl group that imparts greater polarity compared to its parent carotenes. This protocol leverages this polarity difference for efficient separation using normal-phase flash chromatography on a silica gel stationary phase. We will delve into the rationale behind critical pre-purification steps, including saponification, and outline a robust, step-by-step methodology for achieving high purity. This guide is intended for researchers in natural product chemistry, synthetic chemistry, and drug development.

Introduction to 8'-Apo-β-carotenol and Purification Strategy

8'-Apo-β-carotenol is a derivative of β-carotene, formed through oxidative cleavage. These apocarotenoids are found naturally in various fruits and vegetables and are also significant as metabolites of carotenoids in biological systems. The presence of a terminal primary alcohol group makes 8'-apo-β-carotenol moderately polar, a key characteristic that we will exploit for its purification.

Flash chromatography is a rapid, preparative liquid chromatography technique that utilizes moderate pressure to drive the mobile phase through a column packed with a stationary phase. Its efficiency and scalability make it the ideal choice for purifying milligram-to-gram quantities of target compounds like 8'-apo-β-carotenol from less polar impurities (e.g., unreacted starting materials, β-carotene) and more polar contaminants.

The core of our strategy is normal-phase chromatography. The stationary phase, silica gel, is highly polar. A non-polar mobile phase is used to introduce the sample mixture onto the column. Compounds will then be eluted by gradually increasing the polarity of the mobile phase. Non-polar compounds will have weak interactions with the silica and elute quickly, while more polar compounds, like our target 8'-apo-β-carotenol, will interact more strongly and elute later.

Pre-Purification: The Critical Role of Sample Preparation

A successful chromatographic separation begins with meticulous sample preparation. For carotenoid extracts, this often involves a crucial chemical step: saponification.

2.1. Causality of Saponification

Natural extracts or biological samples often contain the target carotenol in its esterified form, linked to various fatty acids.[1][2] This results in a complex mixture of esters with slightly different polarities, which would be challenging to separate into a single, pure peak. Furthermore, extracts are rich in interfering lipids (triglycerides) and pigments like chlorophylls.[3][4]

Saponification , which is the base-catalyzed hydrolysis of esters, addresses these issues decisively.[4][5]

  • Hydrolyzes Carotenol Esters: It cleaves the ester bonds, converting the entire pool of 8'-apo-β-carotenol esters into a single chemical entity: the free alcohol. This simplifies the subsequent chromatographic separation immensely.[3]

  • Removes Lipids: It converts triglycerides into glycerol and fatty acid salts (soaps), which can be easily removed by liquid-liquid extraction.

  • Degrades Chlorophylls: The alkaline conditions help to break down chlorophylls, which can otherwise co-elute with the target compound.

2.2. Protocol: Saponification of Crude Extract

Safety Note: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dissolution: Dissolve the crude extract (e.g., 1 gram) in a suitable organic solvent like 50-100 mL of ethanol or tetrahydrofuran (THF).

  • Antioxidant Addition: Carotenoids are highly susceptible to oxidation.[5] Add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.1%.[3]

  • Alkali Addition: Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in methanol. Add 100 mL of this methanolic KOH to the extract solution.[3]

  • Inert Atmosphere: Flush the headspace of the flask with an inert gas (nitrogen or argon) to displace oxygen.

  • Incubation: Stopper the flask tightly and allow the reaction to proceed in the dark at room temperature for 16-24 hours (overnight).[3] Gentle stirring is recommended.

  • Work-up & Extraction:

    • Transfer the saponified mixture to a separatory funnel.

    • Add an equal volume of deionized water. To prevent emulsions and facilitate phase separation, it is beneficial to add a 5% NaCl solution instead of pure water.[1]

    • Extract the free carotenoids into a non-polar, water-immiscible solvent like hexane or diethyl ether. Perform the extraction three times, collecting the organic (upper) layer each time.

    • Combine the organic extracts and wash them with deionized water until the washings are neutral (pH 7).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure (rotary evaporator) at a low temperature (<35°C). The resulting residue is the saponified crude extract, ready for flash chromatography.

Flash Chromatography Purification Protocol

This protocol is designed for an automated flash chromatography system equipped with a UV-Vis detector.

3.1. Materials and Method Parameters

The following parameters provide a robust starting point for purification. Optimization may be required depending on the specific composition of the crude sample.

ParameterRecommended SettingRationale
Instrument Automated Flash Chromatography SystemProvides reproducible gradients and automated fraction collection.
Stationary Phase Silica Gel (SiO₂), 230-400 meshIndustry standard for normal-phase separation of moderately polar compounds.[6][7]
Column Size Dependent on sample load (e.g., 40 g silica for 100-400 mg crude)Proper sample-to-silica ratio (1:100 to 1:25) is key for good resolution.
Sample Preparation Dissolve crude in minimal Dichloromethane (DCM) or Chloroform.[8][9] Adsorb onto a small amount of silica (dry loading).Dry loading prevents solvent effects that can degrade resolution. DCM is a strong solvent that ensures the compound is fully dissolved before loading.
Mobile Phase A n-Hexane or HeptaneNon-polar solvent to elute non-polar impurities.
Mobile Phase B Ethyl AcetatePolar modifier to elute the target compound, 8'-apo-β-carotenol.
Detection Wavelength 460-463 nm This is the characteristic absorption maximum (λmax) for the apocarotenal chromophore, which is very similar to the carotenol.[10][11]
Flow Rate 30-40 mL/min (for a ~40 g column)Adjusted for optimal separation time and resolution based on column size.
Gradient Elution See Table 2 belowA gradient ensures that non-polar impurities are washed off first, followed by the elution of the target compound in a sharp band.
3.2. Step-by-Step Experimental Workflow
  • Column Equilibration: Install the silica gel column onto the system. Equilibrate the column with 100% Mobile Phase A (Hexane) for at least 3-5 column volumes.

  • Sample Loading:

    • Dissolve the saponified crude extract in a minimal volume of dichloromethane (~2-5 mL).

    • Add 1-2 grams of silica gel to this solution to create a slurry.

    • Gently evaporate the solvent until a free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Load this powder into an empty solid-load cartridge and place it in-line before the main purification column.

  • Chromatographic Run: Begin the run using the gradient profile outlined below.

  • Fraction Collection: Set the detector to trigger fraction collection based on the UV signal at 460 nm. Collect the fractions corresponding to the main peak. 8'-apo-β-carotenol will appear as an orange-red band on the column.

  • Post-Run Analysis: Combine the pure fractions. Evaporate the solvent under reduced pressure. Confirm the purity of the isolated compound using HPLC-DAD or LC-MS.

3.3. Recommended Solvent Gradient
Time (min)% Hexane (A)% Ethyl Acetate (B)Event
0.01000Sample Load & Equilibration
2.01000Elution of very non-polar impurities
12.07030Gradual increase in polarity to elute target
15.07030Hold to ensure complete elution of target
17.00100Column Wash (elutes highly polar impurities)
20.00100End Run
Visualization of Workflow and Separation Principle
Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification crude Crude Extract (with Carotenol Esters) sap Saponification (Methanolic KOH, BHT) crude->sap extract Liquid-Liquid Extraction (Hexane/Water) sap->extract dry Dry & Concentrate extract->dry load Dry Load onto Silica dry->load flash Gradient Elution (Hexane -> Ethyl Acetate) load->flash collect Fraction Collection (UV Detection @ 460 nm) flash->collect pure Pure 8'-Apo-β-carotenol collect->pure analyze Purity Analysis (HPLC) pure->analyze

Caption: Overall workflow for the purification of 8'-apo-β-carotenol.

Separation Principle Diagram

Caption: Principle of normal-phase separation based on polarity.

Stability, Handling, and Storage

Crucial Note: Carotenoids are notoriously unstable. Their long system of conjugated double bonds makes them highly susceptible to degradation by light, oxygen, and heat.[5]

  • Light: Conduct all procedures under dim or yellow light to prevent photo-isomerization and degradation. Wrap flasks and vials in aluminum foil.

  • Oxygen: Keep solutions and the final product under an inert atmosphere (nitrogen or argon) whenever possible. The addition of an antioxidant like BHT during extraction and storage is highly recommended.[11]

  • Temperature: Avoid excessive heat. Concentrate solutions at low temperatures (<35°C). Store the final purified compound at -20°C or, ideally, -80°C under an inert atmosphere.[9]

By adhering to this detailed protocol and paying close attention to the stability requirements of the molecule, researchers can reliably obtain high-purity 8'-apo-β-carotenol for use in further scientific investigations.

References
  • Google Patents. (n.d.). Process for isolation and purification of carotenoids.
  • ResearchGate. (n.d.). Saponification: A Key Technique for Quantification of Carotenoid Extracts. Retrieved from [Link]

  • HarvestPlus. (n.d.). HarvestPlus Handbook for Carotenoid Analysis. GOV.UK. Retrieved from [Link]

  • Mercadante, A. Z. (1999). Chromatographic separation of carotenoids. Archivos Latinoamericanos de Nutrición, 49(3 Suppl 1), 52S-57S. Retrieved from [Link]

  • Shimadzu. (n.d.). Saponification. Retrieved from [Link]

  • Lietz, G., et al. (n.d.). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of mechanism of carotenoid separation processes by use of rP HPlC; two cases. Retrieved from [Link]

  • UQ eSpace. (n.d.). Saponification: a key technique for quantification of carotenoid extracts. Retrieved from [Link]

  • Kim, J., et al. (n.d.). β-Carotene and β-apo-8′-carotenal contents in processed foods in Korea. Food Science and Biotechnology. Retrieved from [Link]

  • FAO Knowledge Repository. (n.d.). β-apo-8'-CAROTENAL. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Retrieved from [Link]

  • BioCrick. (n.d.). trans-Beta-Apo-8'-carotenal | CAS:1107-26-2. Retrieved from [Link]

  • Mínguez-Mosquera, M. I., & Hornero-Méndez, D. (1995). Detection of bixin, lycopene, canthaxanthin, and beta-apo-8'-carotenal in products derived from red pepper. Journal of AOAC International, 78(2), 491-496. Retrieved from [Link]

  • CD Formulation. (n.d.). TRANS-BETA-APO-8′-CAROTENAL. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Engineered Stationary Phases for the Separation of Carotenoid Isomers. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification. Retrieved from [Link]

  • ACS Publications. (2021). Apocarotenals of Phenolic Carotenoids for Superior Antioxidant Activities. ACS Omega. Retrieved from [Link]

  • Scribd. (n.d.). Carotenoid Isolation via Chromatography. Retrieved from [Link]

  • Altratene Apocarotenal. (n.d.). A Red Liquid Containing 5% β-Apo-8'-Carotenal E160e. Retrieved from [Link]

  • Michigan State University. (n.d.). [3H]-8'-apo-β-carotenoic acid. Retrieved from [Link]

  • FAO. (n.d.). β-apo-8'-CAROTENAL. Retrieved from [Link]

  • Google Patents. (n.d.). Detection method of beta-apo-8' -ethyl carotenoate.
  • uniPUB. (n.d.). Development of HPLC Methods for the Analysis of β-Carotene and β-apo-8'. Retrieved from [Link]

  • IntechOpen. (2018). Recent Developments in the Analysis of Carotenoids by Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025). Recovery of β-Carotene from Microalga Dunaliella sp. by HPCCC. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Apocarotenoids from Human Serum for LC-MS/MS Analysis

Executive Summary Apocarotenoids are oxidative cleavage products of carotenoids that function as vital signaling molecules, hormone precursors (e.g., retinoic acid), and transcription regulators in human physiology. Desp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apocarotenoids are oxidative cleavage products of carotenoids that function as vital signaling molecules, hormone precursors (e.g., retinoic acid), and transcription regulators in human physiology. Despite their biological importance, the quantification of apocarotenoids in human serum presents a significant analytical challenge. These compounds are highly lipophilic, present in trace amounts (sub-ng/mL to low ng/mL), and exceptionally sensitive to photo-isomerization and thermal degradation[1].

While Solid-Phase Extraction (SPE) and Supercritical Fluid Extraction (SFE) have been explored[2][3], Liquid-Liquid Extraction (LLE) remains the gold standard for processing complex biological matrices like human serum due to its highly tunable solvent polarities, cost-effectiveness, and superior recovery rates when properly optimized[4]. This application note provides a self-validating, highly optimized LLE protocol designed for downstream Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

Mechanistic Grounding: The Chemistry of Extraction

As an analytical scientist, it is critical to understand the causality behind each step of sample preparation. A successful LLE protocol is not merely a sequence of solvent additions; it is a carefully orchestrated manipulation of intermolecular forces.

  • Protein Disruption (The "Why" behind Ethanol): Apocarotenoids in human serum do not float freely; they are tightly bound to transport proteins (e.g., Retinol-Binding Protein, lipoproteins)[5]. The addition of absolute ethanol serves to denature these tertiary protein structures, precipitating the proteins and releasing the lipophilic apocarotenoids into the solvent matrix[6].

  • Solvent Selection (Hexane vs. MTBE): Hexane is an excellent non-polar solvent for intact carotenes. However, apocarotenoids possess oxygenated functional groups (aldehydes, ketones, carboxylic acids) that increase their polarity. Using a pure hexane extraction will result in poor recovery of these polar derivatives. By utilizing a solvent mixture of Hexane and Methyl tert-butyl ether (MTBE), we increase the polarity of the organic phase, ensuring the efficient partitioning of both non-polar precursors and moderately polar apocarotenoids.

  • Oxidative Protection (The Role of BHT): Apocarotenoids contain conjugated polyene chains that are highly susceptible to radical-mediated auto-oxidation. The addition of 0.1% Butylated hydroxytoluene (BHT) to the precipitation solvent acts as a sacrificial radical scavenger, preventing the formation of oxidative artifacts during the extraction process[1].

Biological Context: Apocarotenoid Signaling

Understanding the biological pathway of these analytes is crucial for drug development professionals targeting metabolic or dermatological disorders. The central cleavage of provitamin A carotenoids by the enzyme BCO1 yields retinal, which is subsequently oxidized to retinoic acid—a potent ligand for nuclear receptors.

Signaling Carotene Provitamin A Carotenoids (e.g., β-Carotene) BCO1 BCO1 Enzyme (Central Cleavage) Carotene->BCO1 Retinal Retinal (Primary Apocarotenoid) BCO1->Retinal RALDH Retinaldehyde Dehydrogenase (Oxidation) Retinal->RALDH RetinoicAcid Retinoic Acid (Active Signaling Molecule) RALDH->RetinoicAcid RARRXR RAR/RXR Heterodimer (Nuclear Receptor) RetinoicAcid->RARRXR GeneExp Target Gene Transcription (Cell Differentiation) RARRXR->GeneExp

Figure 1: Biological signaling pathway of central apocarotenoid cleavage and transcription.

Self-Validating LLE Protocol for Human Serum

This protocol is designed as a self-validating system . By introducing a stable-isotope labeled internal standard (IS) before any sample manipulation, the method automatically corrects for matrix effects, extraction losses, and ion suppression during LC-MS/MS analysis[5].

Reagents and Materials
  • Biological Matrix: Human Serum (stored at -80°C).

  • Solvents (LC-MS Grade): Absolute Ethanol, Hexane, Methyl tert-butyl ether (MTBE), Methanol, LC-MS Water.

  • Additives: Butylated hydroxytoluene (BHT).

  • Internal Standard (IS): 13C10​ -all-trans-lycopene or D5​ -retinoic acid (10 µM in ethanol)[5].

Workflow Diagram

LLE_Workflow Serum Human Serum (200 µL) + Isotope-Labeled IS PPT Protein Precipitation (Ethanol + 0.1% BHT) Serum->PPT Extraction Liquid-Liquid Extraction (Hexane / MTBE 1:1 v/v) PPT->Extraction PhaseSep Phase Separation (Centrifuge 10,000 x g, 4°C) Extraction->PhaseSep Organic Organic Phase Collection (Upper Layer) PhaseSep->Organic Dry Solvent Evaporation (Vacuum / N2 gas, dark) Organic->Dry Recon Reconstitution (MeOH / MTBE 9:1 v/v) Dry->Recon LCMS UHPLC-MS/MS Analysis Recon->LCMS

Figure 2: Step-by-step liquid-liquid extraction workflow for serum apocarotenoids.

Step-by-Step Methodology

Note: All procedures must be performed under amber/yellow light to prevent photo-isomerization, and samples must be kept on ice to prevent thermal degradation.

  • Sample Aliquoting & IS Spiking: Thaw human serum on ice. Transfer 200μL of serum into a 2.0 mL low-bind microcentrifuge tube. Add 20μL of the stable-isotope labeled IS. Vortex gently for 10 seconds and incubate on ice for 10 minutes to allow the IS to equilibrate with serum proteins[4][5].

  • Protein Precipitation: Add 600μL of ice-cold absolute ethanol containing 0.1% BHT to the sample[1][5]. Vortex vigorously for 30 seconds. Causality: This step denatures carrier proteins and halts enzymatic degradation while the BHT protects against oxidation.

  • First Extraction: Add 1.0mL of a Hexane:MTBE mixture (1:1, v/v). Vortex vigorously for 2 minutes using a multi-tube vortexer.

  • Phase Separation: Centrifuge the homogenate at 10,000×g for 10 minutes at 4°C. Causality: Low temperature maintains phase crispness and prevents the resolubilization of precipitated proteins.

  • Collection: Carefully transfer the upper organic layer (containing the apocarotenoids) to a clean amber glass vial.

  • Double Extraction (Optional but Recommended): To maximize recovery, add another 1.0mL of Hexane:MTBE to the remaining aqueous/protein pellet, vortex, centrifuge, and pool the second organic layer with the first[4].

  • Evaporation: Evaporate the pooled organic phases to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of ultra-pure Nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100μL of Methanol:MTBE (9:1, v/v). Vortex for 30 seconds and sonicate in a water bath for 2 minutes to ensure complete solubilization of the lipophilic residues[1].

  • Filtration & Analysis: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial with a glass insert. The sample is now ready for UHPLC-MS/MS analysis[1].

Quantitative Performance & Method Validation

A robust analytical method must demonstrate high recovery, sensitivity, and reproducibility. The table below summarizes the expected quantitative performance parameters for representative apocarotenoids extracted from human serum using this optimized LLE protocol, analyzed via UHPLC-QqQ-MS/MS in positive APCI mode[3][4][7].

AnalyteBiological Role / SignificanceExtraction Recovery (%)LOD (ng/mL)LOQ (ng/mL)
Retinol (Vitamin A) Primary signaling precursor 94.5±2.1 0.020.06
β -apo-8'-carotenal Asymmetric cleavage product 91.8±3.4 0.050.15
Apo-10'-zeaxanthinal Macular pigment derivative 88.2±4.0 0.100.30
Retinoic Acid Active nuclear receptor ligand 85.6±3.8 0.080.25
β -carotene (Ref)Provitamin A precursor 90.2±2.5 0.010.03

Table 1: Representative Extraction Recoveries, Limits of Detection (LOD), and Limits of Quantification (LOQ) for Serum Apocarotenoids.

Troubleshooting & System Suitability

To ensure the trustworthiness of the data, monitor the following critical failure points:

  • Emulsion Formation during LLE:

    • Cause: High lipid content in specific patient sera.

    • Solution: Increase the centrifugation speed to 15,000×g or add a small volume ( 50μL ) of saturated NaCl solution prior to the addition of the organic extraction solvent to "salt out" the organic phase.

  • Low Recovery of Polar Apocarotenoids (e.g., Retinoic Acid):

    • Cause: Insufficient polarity of the extraction solvent.

    • Solution: Increase the ratio of MTBE in the Hexane:MTBE extraction mixture (e.g., shift from 1:1 to 1:2 v/v).

  • Peak Tailing or Isomerization in LC-MS:

    • Cause: Photo-degradation during sample handling or on-column degradation.

    • Solution: Ensure all extraction steps are performed under amber light. Verify that the LC autosampler is temperature-controlled at 4°C.

References

  • Recent Analytical Techniques Advances in the Carotenoids and Their Derivatives Determination in Various Matrixes. ResearchGate.
  • Analytical tools for the analysis of β-carotene and its degradation products. PMC.
  • Bioanalytical Method Development and Validation Study of Neuroprotective Extract of Kashmiri Saffron Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): In Vivo Pharmacokinetics of Apocarotenoids and Carotenoids. MDPI.
  • Carotenoids and apocarotenoids determination in intact human blood samples by online supercritical fluid extraction-supercritical fluid chromatography-tandem mass spectrometry. PubMed.
  • A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids. ResearchGate.
  • Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. UB.edu.
  • Determination of major carotenoids in human serum by liquid chromatography. Journal of Food and Drug Analysis.
  • Analysis of Carotenoids Using LC-MS-MS with Ion Mobility Spectrometry and Photoionization. UIC Indigo.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Analysis of 8'-apo-β-carotenol in Biological Samples

Welcome to the Technical Support Center for apocarotenoid analysis. 8'-apo-β-carotenol is an apocarotenoid triterpenoid alcohol characterized by a highly conjugated polyene chain and a terminal hydroxyl group[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for apocarotenoid analysis. 8'-apo-β-carotenol is an apocarotenoid triterpenoid alcohol characterized by a highly conjugated polyene chain and a terminal hydroxyl group[1]. While these structural features dictate its biological function, they also make the molecule highly susceptible to oxidative cleavage, trans-cis photoisomerization, and surface-catalyzed degradation.

This guide is designed for researchers and drug development professionals to troubleshoot instability issues and establish self-validating analytical workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 8'-apo-β-carotenol standard degrade rapidly during solvent evaporation, even when processed in the dark? A: This is a classic case of surface-catalyzed degradation. As your solvent volume decreases during evaporation, the apocarotenol is forced into direct contact with the glass walls of the vessel. Uncapped silanol (-SiOH) groups on standard borosilicate glass act as weak acids, which catalyze the degradation and isomerization of the polyene chain[2].

  • The Fix: You must coat the glass walls with a protective antioxidant film. Add 0.01–0.1% Butylated hydroxytoluene (BHT) to your extraction solvent prior to evaporation[2]. Additionally, always evaporate under a gentle stream of nitrogen gas at temperatures strictly below 40°C to prevent thermal breakdown[2].

Q2: We are extracting 8'-apo-β-carotenol from lung tissue homogenates, but our recoveries are highly variable and generally poor. What is causing this? A: Biological matrices like lung and liver tissue are rich in[2]. Homogenization disrupts cellular compartmentalization, bringing 8'-apo-β-carotenol into direct contact with these oxidative enzymes and leading to rapid co-oxidation.

  • The Fix: Implement a synergistic, multi-phase antioxidant system. While BHT protects the organic solvent phase, you must add a combination of α-tocopherol (50 µM) and ascorbic acid (50 µM) to the aqueous tissue homogenate[3]. Ascorbic acid actively and regenerates α-tocopherol, effectively halting LOX-mediated excentric cleavage[2][3].

Q3: My HPLC chromatograms show multiple unexpected peaks eluting just before the main 8'-apo-β-carotenol peak. Are these degradation products? A: These are most likely cis-isomers of 8'-apo-β-carotenol. Carotenoids naturally exist in the all-trans configuration, but exposure to actinic light (especially UV and blue light wavelengths) induces rapid [4].

  • The Fix: Establish a self-validating light control system. All extractions must be performed under subdued yellow or red light, which lacks the photon energy required to trigger isomerization[2]. Furthermore, ensure your HPLC autosampler is maintained at 4°C, as ambient temperatures exacerbate isomerization during sequence runs[4].

Q4: Can we use saponification to remove lipids before analyzing 8'-apo-β-carotenol in plasma? A: No. While is frequently used to hydrolyze esterified carotenoids, 8'-apo-β-carotenol is a free alcohol and is highly sensitive to extreme pH values[2][5]. Harsh alkaline conditions (e.g., KOH treatment), especially in the presence of trace oxygen, will accelerate its destruction.

  • The Fix: Avoid saponification entirely. Instead, utilize a direct Liquid-Liquid Extraction (LLE) using a mixture of ethanol and hexane containing BHT to precipitate proteins and partition the free apocarotenol into the non-polar phase[5].

Part 2: Quantitative Stabilization Data

To build a robust assay, specific antioxidants must be targeted to the correct chemical phase. The table below summarizes the optimal stabilization parameters based on established mechanistic data.

Additive / ParameterOptimal ConcentrationPrimary Mechanism of ActionTarget Phase / Environment
Butylated hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Radical scavenger; forms protective film to prevent silanol-catalyzed degradation.Organic Solvent / Glass Interface
Ascorbic Acid (Vitamin C) 50 µMReduces lipid hydroperoxides; regenerates α-tocopherol.Aqueous Phase / Tissue Homogenate
α-Tocopherol (Vitamin E) 50 µMChain-breaking antioxidant; inhibits LOX-mediated co-oxidation.Lipid / Membrane Phase
Temperature Control ≤ 40°C (Evap) / 4°C (Storage)Lowers thermodynamic energy available for trans-to-cis isomerization.Entire Analytical Workflow

Part 3: Mechanistic & Workflow Visualizations

Degradation Target 8'-apo-β-carotenol (Intact) Threat1 ROS & Lipoxygenases (Oxidation) Target->Threat1 Threat2 Actinic Light & Heat (Isomerization) Target->Threat2 Threat3 Glass Silanol Groups (Surface Catalysis) Target->Threat3 Product1 Epoxides & Cleavage Products Threat1->Product1 Product2 Cis-Isomers Threat2->Product2 Product3 Adsorption & Degradation Threat3->Product3 Intervention1 BHT + Ascorbic Acid (Quench ROS) Intervention1->Threat1 Inhibits Intervention2 Amber Glass & Yellow Light Intervention2->Threat2 Blocks Intervention3 Silanized Glassware & Evap < 40°C Intervention3->Threat3 Prevents

Diagram 1: Mechanistic pathways of 8'-apo-β-carotenol degradation and targeted interventions.

Workflow Step1 1. Sample Collection (Plasma/Tissue) Param1 Snap freeze in LN2 Store at -80°C Step1->Param1 Step2 2. Protein Precipitation & Antioxidant Addition Step1->Step2 Param2 Add EtOH with 0.1% BHT + 50 µM Ascorbic Acid Step2->Param2 Step3 3. Liquid-Liquid Extraction (LLE) Step2->Step3 Param3 Hexane/DCM (Subdued Light) Vortex & Centrifuge (4°C) Step3->Param3 Step4 4. Solvent Evaporation Step3->Step4 Param4 N2 stream < 40°C Use Silanized Glass Step4->Param4 Step5 5. Reconstitution & HPLC Analysis Step4->Step5

Diagram 2: Optimized self-validating extraction workflow for apocarotenoids in biological matrices.

Part 4: Step-by-Step Experimental Protocol

Optimized Liquid-Liquid Extraction (LLE) of 8'-apo-β-carotenol from Biological Samples

Note: This protocol is designed as a self-validating system. All steps must be performed under subdued yellow or red light.

  • Sample Preparation: Thaw plasma or tissue homogenate on ice. Do not allow samples to reach room temperature.

  • Internal Standard (IS) Addition: Spike 100 µL of the biological sample with a known concentration of a stable isotope (e.g., 8'-apo-β-carotenol-d5). Causality: This creates a self-validating mathematical correction for any matrix suppression or degradation losses occurring downstream.

  • Protein Precipitation & Stabilization: Add 100 µL of ice-cold Ethanol containing 0.1% (w/v) BHT, 50 µM Ascorbic Acid, and 50 µM α-Tocopherol. Vortex immediately for 30 seconds. Causality: Ethanol denatures proteins while the antioxidant triad immediately quenches ROS and lipoxygenase activity.

  • Extraction: Add 200 µL of Hexane (HPLC grade). Vortex vigorously for 2 minutes to partition the apocarotenol into the non-polar phase.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper non-polar (hexane) layer to a silanized amber glass vial. Causality: Silanization removes reactive -SiOH groups, and amber glass blocks actinic light.

  • Evaporation: Dry the extract under a gentle, continuous stream of Nitrogen gas. Ensure the heating block temperature does not exceed 35°C.

  • Reconstitution: Immediately reconstitute the dried residue in 100 µL of your HPLC mobile phase (e.g., Methanol/MTBE). Transfer to an HPLC autosampler maintained strictly at 4°C for analysis.

References

  • [2] Analytical tools for the analysis of β-carotene and its degradation products. National Center for Biotechnology Information (PMC). URL:[Link]

  • [4] Gayathri. S, Radhika Rajasree. S. R - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. URL:[Link]

  • [3] Alpha-tocopherol and ascorbic acid decrease the production of beta-apo-carotenals and increase the formation of retinoids from beta-carotene in the lung tissues of cigarette smoke-exposed ferrets in vitro. PubMed (NIH). URL:[Link]

  • [5] Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. National Center for Biotechnology Information (PMC). URL:[Link]

  • [1] 8'-apo-beta-Carotenol | C30H42O | CID 5280991. PubChem (NIH). URL: [Link]

Sources

Optimization

overcoming degradation of 8'-apo-beta-carotenol under UV light

Welcome, Researchers. This guide is your dedicated resource for understanding and overcoming the challenges associated with the photochemical degradation of 8'-apo-beta-carotenol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Researchers. This guide is your dedicated resource for understanding and overcoming the challenges associated with the photochemical degradation of 8'-apo-beta-carotenol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development. 8'-apo-beta-carotenol, like all carotenoids, possesses a polyene chain that is both the source of its valuable biological activity and its Achilles' heel, making it highly susceptible to degradation by UV light, oxygen, and heat.[1][2] This center is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during experimentation.

Q1: My deep orange 8'-apo-beta-carotenol solution is rapidly losing its color under standard laboratory lighting. What is happening? This is a classic sign of photodegradation. The conjugated double bond system in the molecule, which is responsible for its color, is being destroyed by light energy.[3] UV and high-energy visible light, in the presence of oxygen, initiate a free-radical-mediated chain reaction that breaks down the molecule into smaller, colorless fragments.[2][4]

Q2: I'm preparing a stock solution. What is the best solvent for short-term stability? For maximum stability, choose a solvent that is deoxygenated and contains a stabilizer. A mixture of tetrahydrofuran (THF) with a small amount of butylated hydroxytoluene (BHT) has been shown to be remarkably effective, preserving 97% of β-carotene's original absorbance over 10 days in one study.[5] For biological applications where THF is not suitable, prepare solutions in deoxygenated oils or encapsulated systems immediately before use.

Q3: Can I add an antioxidant to my formulation to prevent degradation? Which one should I use? Absolutely. Antioxidants are critical. They function by scavenging the free radicals that propagate the degradation chain reaction.[6] A combination of antioxidants often works best due to synergistic effects.[7]

  • For lipid-based systems: α-tocopherol (Vitamin E) and ascorbyl palmitate are excellent choices.

  • For aqueous systems: L-ascorbic acid (Vitamin C) is effective. The choice depends on the phase in which you need protection.

Q4: Besides color loss, what are the other signs of degradation I should look for? Initially, you may see a shift in the UV-Vis absorption maximum (λmax). As degradation proceeds, new peaks corresponding to shorter-chain aldehydes and ketones will appear in your HPLC chromatogram.[4][5] Common degradation products include shorter-chain apocarotenals and various oxidation products like epoxides.[4]

Q5: How can I protect my compound during a long-term experiment that requires light exposure? For extended experiments, direct protection with antioxidants is often insufficient. Encapsulation is the most robust strategy.[8][9] Creating a physical barrier around the molecule with techniques like nanoemulsions, liposomes, or spray drying can significantly improve stability by shielding it from both light and oxygen.[10][11][12]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Rapid Degradation in Solution

You've prepared a solution of 8'-apo-beta-carotenol, but within hours, its characteristic absorbance has plummeted. This guide helps you diagnose the cause and implement corrective actions.

The Core Mechanism: Photo-oxidation

UV light provides the activation energy to create excited states of the carotenoid molecule or to generate reactive oxygen species (ROS) from ambient oxygen.[13] These ROS, particularly singlet oxygen and peroxyl radicals, attack the electron-rich polyene chain, leading to irreversible cleavage.[2][14]

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Rapid Degradation in Solution q1 Is the solvent deoxygenated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Most common issue q2 Is the solution protected from light? a1_yes->q2 sol1 Action: Sparge solvent with N2 or Ar for 15-30 min before use. Work under an inert atmosphere. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does the formulation contain an antioxidant? a2_yes->q3 sol2 Action: Use amber glassware. Wrap containers in aluminum foil. Minimize exposure to ambient light. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the temperature controlled? a3_yes->q4 sol3 Action: Add a suitable antioxidant (e.g., 0.01% BHT or α-tocopherol). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Re-evaluate Stability. If degradation persists, consider encapsulation (Guide 2). a4_yes->end_node sol4 Action: Store solutions at low temperatures (4°C or -20°C). Avoid repeated freeze-thaw cycles. a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for rapid degradation.

Guide 2: Enhancing Long-Term Stability with Encapsulation

When your application requires stability over days or weeks, especially under stress conditions, encapsulation is the superior strategy. It provides a physical fortress against oxygen and light.[10][15]

Causality of Encapsulation's Efficacy

Encapsulation technologies trap the active compound within a protective matrix or wall material.[11] This barrier drastically reduces the diffusion of oxygen to the carotenoid and can be engineered to scatter or absorb UV light, thus preventing the initiation of photodegradation.[12]

Comparison of Common Encapsulation Techniques
TechniqueCore PrincipleTypical Wall MaterialsAvg. Particle SizeKey AdvantagesKey Disadvantages
Nanoemulsion Dispersion of an oil phase (containing the carotenoid) in an aqueous phase, stabilized by surfactants.[12]Surfactants (e.g., Tween 80), Co-surfactants20-200 nmHigh surface area, improved bioavailability, optically transparent.Can be sensitive to pH and ionic strength changes.
Liposomes Self-assembly of phospholipids into spherical vesicles, encapsulating the lipophilic carotenoid within the bilayer.Phospholipids (e.g., Lecithin), Cholesterol50-500 nmBiocompatible, can fuse with cell membranes for targeted delivery.Lower loading capacity, potential for phospholipid oxidation.
Spray Drying Atomizing a liquid feed (carotenoid + carrier) into a hot drying chamber to produce a powder.[11]Maltodextrin, Gum Arabic, Modified Starch10-50 µmScalable, cost-effective, produces a stable, dry powder.Requires heat, which can cause some initial degradation if not optimized.
Freeze Drying Freezing the product and then sublimating the ice under vacuum to create a porous, stable solid.[9]Similar to spray dryingN/A (Porous solid)Excellent for extremely heat-sensitive compounds; preserves structure.Slower process, higher operational cost.

Experimental Protocols

Protocol 1: Monitoring Degradation Kinetics using UV-Vis Spectroscopy

This protocol provides a rapid method to assess the stability of 8'-apo-beta-carotenol under specific stress conditions (e.g., UV exposure).

  • Preparation: Prepare a stock solution of 8'-apo-beta-carotenol in a suitable solvent (e.g., cyclohexane or THF with BHT) to a concentration with an initial absorbance between 1.0 and 1.5 at its λmax (~460 nm).[16]

  • Baseline Measurement: Transfer the solution to a quartz cuvette. Record the full UV-Vis spectrum (300-600 nm) to determine the precise λmax and the initial absorbance (A₀).

  • Stress Application: Place the cuvette in a controlled environment (e.g., a UV chamber at a specific wavelength and intensity or simply on a lab bench exposed to ambient light).

  • Time-Point Measurements: At regular intervals (e.g., every 5, 10, or 30 minutes, depending on the rate of degradation), remove the cuvette and record the full spectrum.

  • Data Analysis:

    • Plot Absorbance at λmax vs. Time.

    • To determine the reaction order, plot ln(Aₜ/A₀) vs. Time. A linear plot indicates first-order kinetics, which is common for carotenoid degradation.[3]

    • The negative slope of this line represents the degradation rate constant (k).

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

For accurate quantification and to resolve degradation products, HPLC with a Diode Array Detector (DAD) is essential. This method is adapted from established protocols for apocarotenoids.[16]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of Acetonitrile, Methanol, and water with a stabilizer. A good starting point is an isocratic mixture of Acetonitrile:Methanol:Water (70:20:10 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: DAD set to monitor at the λmax of 8'-apo-beta-carotenol (~460 nm). Scan a wider range (e.g., 250-600 nm) to identify degradation products.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Precisely weigh and dissolve the sample in the mobile phase or a compatible solvent.

    • Filter through a 0.22 µm syringe filter before injection.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (RSD < 2%) and consistent retention times.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations.

    • Integrate the peak area of 8'-apo-beta-carotenol in the sample chromatogram.

    • Calculate the concentration based on the linear regression of the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Calibration Standards inject_std Inject Standards & Build Curve prep_std->inject_std prep_sample Dissolve & Filter Sample inject_sample Inject Sample prep_sample->inject_sample acquire_data Acquire Chromatogram & Spectrum inject_std->acquire_data inject_sample->acquire_data integrate Integrate Peak Area acquire_data->integrate identify Identify Degradation Products by Spectrum acquire_data->identify quantify Quantify using Calibration Curve integrate->quantify

Caption: General workflow for HPLC-DAD analysis.

References

  • Barros, F.K.D., et al. (2022). Encapsulation techniques perfect the antioxidant action of carotenoids. Food Science and Technology. Available at: [Link]

  • Nisakorn, P., et al. (2019). A review of encapsulation of carotenoids using spray drying and freeze drying. Food and Bioproducts Processing. Available at: [Link]

  • Arshad, M. T., et al. (2025). Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview. Food Science & Nutrition. Available at: [Link]

  • Arshad, M. T., et al. (2025). Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview. PubMed. Available at: [Link]

  • Arshad, M. T., et al. (2025). (PDF) Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview. ResearchGate. Available at: [Link]

  • Koschmieder, J., et al. (2022). Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways. Plant Molecular Biology. Available at: [Link]

  • Yi, J., et al. (2014). Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic. Food Science and Biotechnology. Available at: [Link]

  • Cvetković, D. & Marković, D. (2018). Stability of carotenoids toward UV-irradiation in hexane solution. Journal of the Serbian Chemical Society. Available at: [Link]

  • Siems, W., et al. (2020). Beta-carotene degradation products - formation, toxicity and prevention of toxicity. Semantic Scholar. Available at: [Link]

  • Martin, L., et al. (2020). Synthesis, Regulation and Degradation of Carotenoids Under Low Level UV-B Radiation in the Filamentous Cyanobacterium Chlorogloeopsis fritschii PCC 6912. Frontiers in Microbiology. Available at: [Link]

  • Stange, C. (2019). Antioxidant Protection from UV- and Light-Stress Related to Carotenoid Structures. MDPI. Available at: [Link]

  • Levy, R., et al. (2010). New method for stabilising sunscreens. Personal Care Magazine. Available at: [Link]

  • He, Z., et al. (2000). Carotenoids in Liposomes: Photodegradation, Excited State Lifetimes, and Energy Transfer. ResearchGate. Available at: [Link]

  • Böker, A., et al. (2019). Stabilization of Crystalline Carotenoids in Carrot Concentrate Powders: Effects of Drying Technology, Carrier Material, and Antioxidants. MDPI. Available at: [Link]

  • Saini, R.K., et al. (2020). Potential Role of Carotenoids as Antioxidants in Human Health and Disease. Antioxidants. Available at: [Link]

  • Tan, C., et al. (2020). Improvement of thermal and UV-light stability of β-carotene-loaded nanoemulsions by water-soluble chitosan coating. Food Chemistry. Available at: [Link]

  • Gao, R., et al. (2000). Semiconductor Photocatalysis: Photodegradation and Trans-Cis Photoisomerization of Carotenoids. The Journal of Physical Chemistry B. Available at: [Link]

  • Fiedor, J. & Burda, K. (2025). Antioxidant and Prooxidant Functions of Carotenoids in Human Health: Trigger Factors, Mechanism and Application. IntechOpen. Available at: [Link]

  • Rodriguez-Amaya, D.B. (2019). (PDF) Thermal and photochemical degradation of carotenoids. ResearchGate. Available at: [Link]

  • Schilling, S., et al. (2021). Analytical tools for the analysis of β-carotene and its degradation products. Molecular Nutrition & Food Research. Available at: [Link]

  • FAO/WHO Expert Committee on Food Additives. (2019). β-apo-8'-CAROTENAL. FAO Knowledge Repository. Available at: [Link]

  • Gorusupudi, A., et al. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research. Available at: [Link]

  • Mordi, R.C. (1993). Oxidative degradation of β-carotene and β-apo-8′-carotenal. DSpace Repository. Available at: [Link]

  • Boon, C.S., et al. (2010). Factors Influencing the Chemical Stability of Carotenoids in Foods. ResearchGate. Available at: [Link]

  • Gorusupudi, A., et al. (2019). (PDF) Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 8'-Apo-beta-carotenol Stability &amp; Storage Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility in their apocarotenoid assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility in their apocarotenoid assays. 8'-apo-beta-carotenol (also known as β-apo-8'-carotenal) is a highly reactive provitamin A derivative characterized by an extensive conjugated polyene chain. While this structure is essential for its biological activity—such as potent CYP1A induction—it makes the molecule exquisitely sensitive to environmental stressors.

The causality behind its degradation is straightforward but unforgiving: thermal energy and photons provide the activation energy required to temporarily break the π-bonds, leading to all-E (trans) to Z (cis) isomerization. Simultaneously, oxygen exposure drives radical-mediated oxidative cleavage. This guide provides a self-validating framework to ensure your compound remains in its biologically active, all-E configuration.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 8'-apo-beta-carotenol undergo isomerization even when stored in the dark? A1: Thermal energy alone can overcome the activation barrier for trans-to-cis (all-E to Z) isomerization. At temperatures above -20°C, ambient kinetic energy facilitates rotation around the carbon-carbon double bonds. This is why strict temperature control—specifically storage at -80°C for any period extending up to 6 months—is mandated by manufacturers like1[1].

Q2: Does my choice of solvent impact long-term storage stability? A2: Absolutely. Halogenated solvents (e.g., chloroform) can generate trace amounts of hydrochloric acid over time, which acts as a potent catalyst for both isomerization and degradation. We recommend storing the compound as a lyophilized powder. If a stock solution is necessary, use degassed, anhydrous DMSO or ethanol, and consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) to intercept autooxidation pathways, a standard practice for stabilizing carotenoid solutions (2[2]).

Q3: How do I verify if my stock has isomerized before starting a critical experiment? A3: Isomerization alters the molecule's spatial geometry, which directly shifts its UV-Vis absorption spectrum. The pure all-E isomer of apocarotenal has a distinct absorption maximum (λmax ~461 nm in cyclohexane) (3[3]). When Z-isomers form, you will observe a hypsochromic shift (blue shift) in the λmax and the appearance of a distinct "cis-peak" in the UV region (around 330-340 nm). For rigorous validation, High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is the gold standard to quantify the exact all-E vs. Z isomer ratio.

Part 2: Troubleshooting Guide

Issue 1: Rapid loss of color intensity (fading from deep orange-red to pale yellow).

  • Causality: Oxidative cleavage of the conjugated double bonds due to oxygen exposure. This radical attack is often accelerated by ambient light acting as a photo-catalyst (4[4]).

  • Resolution: Always purge the vial's headspace with an inert gas (Argon or Nitrogen) before sealing. Perform all handling under dim yellow or red photographic safe-lights to prevent photoexcitation.

Issue 2: Inconsistent biological assay results (e.g., variable CYP1A induction in cell lines).

  • Causality: The Z-isomers possess different spatial geometries, altering their binding affinities to the Ah receptor compared to the all-E isomer[1]. Using an isomeric mixture leads to non-reproducible receptor activation and skewed dose-response curves.

  • Resolution: Implement a strict single-use aliquot system. Avoid freeze-thaw cycles entirely. Discard any working solutions stored at -20°C after 1 month[1].

Part 3: Quantitative Storage Data

The following table summarizes the causal relationship between environmental conditions and the stability of 8'-apo-beta-carotenol.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifeIsomerization Risk
Lyophilized Powder -80°CArgon/N2Dark (Amber Vials)6+ monthsMinimal
Stock Solution -80°CArgon/N2Dark (Amber Vials)6 monthsLow
Stock Solution -20°CArgon/N2Dark (Amber Vials)1 monthModerate
Stock Solution -20°CAirAmbient Light< 1 weekHigh (Oxidation & Isomerization)
Room Temperature 20-25°CAirAmbient LightHours to DaysCritical (Rapid Degradation)
Part 4: Standard Operating Procedure (SOP)

Anaerobic Aliquoting and Cryopreservation of 8'-Apo-beta-carotenol This protocol is designed as a self-validating system to ensure the structural integrity of your apocarotenoid stocks.

  • Environmental Control: Turn off standard fluorescent laboratory lighting. Illuminate the workspace exclusively with dim yellow or red photographic safe-lights to prevent photon-induced all-E to Z isomerization.

  • Solvent Preparation: Deoxygenate anhydrous DMSO by sparging with high-purity Argon gas for 30 minutes. Optional: Add 0.1% (w/v) Butylated Hydroxytoluene (BHT) to the solvent to act as a radical scavenger[2].

  • Reconstitution: Dissolve the lyophilized 8'-apo-beta-carotenol powder in the degassed DMSO to achieve the desired stock concentration (e.g., 1 mg/mL)[1]. Gently swirl; do not vortex vigorously to avoid introducing micro-bubbles of air.

  • Aliquoting: Dispense the solution into pre-chilled amber glass vials. Immediately purge the headspace of each vial with a gentle stream of Argon gas for 5-10 seconds before quickly sealing with a PTFE-lined cap.

  • Flash Freezing & Storage: Submerge the sealed vials in liquid nitrogen to rapidly arrest molecular kinetics, then transfer immediately to a -80°C ultra-low temperature freezer for long-term storage[1].

  • Validation (Self-Validating Step): Randomly select one aliquot, dilute in cyclohexane, and measure the UV-Vis spectrum. Confirm the presence of a sharp λmax at ~461 nm and the absence of a cis-peak at 330 nm to validate the integrity of the batch[3].

Part 5: Visualizations

DegradationLogic Start 8'-apo-beta-carotenol (All-E Isomer) Light Photon Exposure (UV/Vis Light) Start->Light Improper handling Heat Thermal Stress (> -20°C) Start->Heat Improper storage Oxygen ROS / Oxygen Exposure Start->Oxygen Air exposure Isomerization Trans-to-Cis Isomerization (Z-isomers) Light->Isomerization Photoexcitation Heat->Isomerization Activation Energy Degradation Oxidative Cleavage (Loss of Absorbance) Oxygen->Degradation Radical Attack Isomerization->Degradation Increased Susceptibility Prevention Optimal Storage: -80°C, Argon gas, Amber Vials Prevention->Start Maintains Stability

Logical relationships and causality of 8'-apo-beta-carotenol degradation and prevention strategies.

Workflow Step1 1. Receive Lyophilized Powder Step2 2. Purge Vials with Argon/N2 Step1->Step2 Step3 3. Resuspend in Degassed Solvent Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Flash Freeze (Liquid N2) Step4->Step5 Step6 6. Store at -80°C (Max 6 Months) Step5->Step6

Step-by-step experimental workflow for the anaerobic aliquoting and cryopreservation of apocarotenal.

References
  • Title: Apocarotenal Source: Grokipedia URL: [Link]

  • Title: Improved Storage Stability of Lycopene Z-Isomers Utilizing Edible Media and Antioxidants to Promote Practical Applications Source: ACS Food Science & Technology URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing extraction methods for 8'-apo-beta-carotenol in serum

Comparative Guide: Extraction Methods for 8'-Apo-β-Carotenol in Human Serum As the analytical demands in nutritional metabolomics and pharmacokinetics grow, the precise quantification of apocarotenoids in biological matr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Extraction Methods for 8'-Apo-β-Carotenol in Human Serum

As the analytical demands in nutritional metabolomics and pharmacokinetics grow, the precise quantification of apocarotenoids in biological matrices has become critical. 8'-Apo-β-carotenol (an apo-carotenoid triterpenoid) is frequently encountered both as a downstream metabolic cleavage product of β-carotene and as a highly reliable internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Because human serum is a highly complex matrix rich in proteins and circulating lipids, isolating highly lipophilic, oxidation-prone compounds like 8'-apo-β-carotenol requires rigorous sample preparation. This guide objectively compares the two prevailing extraction methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—detailing the mechanistic causality behind each protocol to ensure maximum recovery and analytical integrity.

Mechanistic Context & Pathway Dynamics

To extract 8'-apo-β-carotenol effectively, one must understand its structural behavior. Characterized by a long, conjugated polyene chain terminating in a hydroxyl group, it is highly sensitive to photo-isomerization (trans-to-cis conversion) and oxidative degradation.

In human metabolism, 8'-apo-β-carotenol is linked to the eccentric cleavage of β-carotene by β-carotene-9',10'-oxygenase (BCO2) and subsequent enzymatic reductions. Further metabolism involves dioxygenase activity (e.g., apo-beta-carotenoid-14',13'-dioxygenase), which cleaves 8'-apo-β-carotenol into smaller fragments like 14'-apo-β-carotenal[1].

Pathway BC β-Carotene BCO1 BCO1 (Central Cleavage) BC->BCO1 BCO2 BCO2 / ROS (Eccentric Cleavage) BC->BCO2 Retinal Retinaldehyde BCO1->Retinal ApoCarotenal 8'-Apo-β-Carotenal BCO2->ApoCarotenal ApoCarotenol 8'-Apo-β-Carotenol (Target / IS) ApoCarotenal->ApoCarotenol Reduction Further 14'-Apo-β-Carotenal + Cleavage Products ApoCarotenol->Further Dioxygenase (GO:0050588)

Metabolic pathway of β-carotene cleavage yielding 8'-apo-β-carotenol and subsequent derivatives.

Methodological Comparison: LLE vs. SPE

Accurate and sensitive methods to quantify carotenoids in blood plasma/serum are the foundational basis for assessing physiological effects[2].

Liquid-Liquid Extraction (LLE) LLE relies on the differential solubility of the analyte between an aqueous phase (serum) and an immiscible organic solvent. It is the traditional "gold standard" for carotenoid extraction[2].

  • Causality: The addition of polar organic solvents (like ethanol) disrupts protein-lipid complexes, releasing the apocarotenol. A non-polar solvent mixture (e.g., hexane/ethyl acetate) is then used to partition the analyte. Ethyl acetate is crucial here; its slight polarity drastically improves the recovery of the hydroxylated 8'-apo-β-carotenol compared to pure hexane.

Solid-Phase Extraction (SPE) SPE utilizes a solid stationary phase to trap the analyte while matrix components are washed away. Recent advancements favor C30 polymeric stationary phases over traditional C18 phases for carotenoids.

  • Causality: The polymeric C30 phase provides sufficient stationary-phase thickness to interact with the long, rigid hydrophobic backbone of carotenoids, offering superior shape-recognition and trapping performance. SPE eliminates the need for toxic chlorinated solvents and minimizes emulsion formation, which is a common failure point in LLE[3].

Workflow Serum Human Serum Sample (Spiked with BHT) PPT Protein Precipitation (Ethanol/Methanol) Serum->PPT Split Extraction Method PPT->Split LLE_Solvent Add Hexane/Ethyl Acetate (Partitioning) Split->LLE_Solvent LLE SPE_Condition Condition C30 Cartridge (MeOH -> Water) Split->SPE_Condition SPE LLE_Centrifuge Centrifugation & Collect Organic Phase LLE_Solvent->LLE_Centrifuge Dry Evaporate under N2 gas (Protect from light) LLE_Centrifuge->Dry SPE_Load Load Supernatant & Wash (Water/MeOH) SPE_Condition->SPE_Load SPE_Elute Elute Apocarotenoids (Acetone/Hexane) SPE_Load->SPE_Elute SPE_Elute->Dry Recon Reconstitute in Mobile Phase (LC-MS/MS or HPLC-DAD) Dry->Recon

Comparative workflow of Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE) for serum.

Step-by-Step Experimental Protocols

To ensure a self-validating system, both protocols must be performed under yellow or red light to prevent photo-isomerization. A structurally similar internal standard (e.g., echinenone) must be spiked into the serum prior to extraction to monitor recovery rates.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Pretreatment: Aliquot 200 µL of human serum into an amber microcentrifuge tube. Add 200 µL of cold ethanol containing 0.1% (w/v) Butylated hydroxytoluene (BHT).

    • Causality: BHT acts as a sacrificial antioxidant, scavenging radical oxygen species before they can attack the electron-rich polyene chain of the apocarotenol. Ethanol precipitates the serum proteins.

  • Partitioning: Add 1.0 mL of a Hexane:Ethyl Acetate (1:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C. The cold temperature prevents analyte degradation and ensures a tight protein pellet.

  • Collection: Carefully transfer the upper organic layer to a clean amber glass vial. Repeat the partitioning step (Step 2-3) with an additional 1.0 mL of solvent to ensure exhaustive extraction. Combine the organic phases.

  • Concentration: Evaporate the combined organic phase to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Methanol:Methyl tert-butyl ether (MTBE) (1:1, v/v). Vortex and transfer to an amber autosampler vial for LC-MS/MS analysis.

Protocol B: Solid-Phase Extraction (SPE) using C30 Cartridges
  • Protein Disruption: Mix 200 µL of serum with 200 µL of ethanol (0.1% BHT). Centrifuge at 10,000 × g for 5 minutes. Collect the supernatant.

  • Cartridge Conditioning: Mount a C30 SPE cartridge (100 mg/1 mL) onto a vacuum manifold. Condition the sorbent by passing 1 mL of MTBE, followed by 1 mL of methanol, and finally 1 mL of HPLC-grade water. Do not let the sorbent dry.

  • Sample Loading: Load the pretreated supernatant onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of Water:Methanol (80:20, v/v) to elute polar interferences (salts, small peptides).

  • Elution: Elute 8'-apo-β-carotenol and other lipophilic compounds using 1 mL of Acetone:Hexane (1:1, v/v).

    • Causality: Acetone provides the necessary elution strength to break the hydrophobic interactions between the C30 phase and the apocarotenol backbone.

  • Concentration & Reconstitution: Dry the eluate under nitrogen gas and reconstitute in 100 µL of mobile phase, identical to the LLE protocol.

Quantitative Data Summary

The following table synthesizes the performance metrics of both extraction methods based on established analytical benchmarks for apocarotenoids in serum[3],[2].

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE - C30)
Absolute Recovery (%) 82% - 88%92% - 98%
Precision (Intra-day RSD) < 8.5%< 4.0%
Matrix Effect (Ion Suppression) Moderate (Phospholipid carryover)Low (Efficient washing steps)
Solvent Consumption / Sample ~2.5 mL~4.0 mL (Lower toxicity profile)
Throughput & Automation Low (Labor-intensive, emulsion risks)High (96-well plate compatible)
Primary Advantage Low cost, universal applicabilityHigh reproducibility, cleaner extracts

Conclusion & Recommendations

For routine, low-throughput quantification or laboratories lacking vacuum manifold infrastructure, LLE remains a highly capable method. However, the inclusion of ethyl acetate is strictly required to ensure the hydroxyl group of 8'-apo-β-carotenol is efficiently partitioned into the organic phase.

For high-throughput pharmacokinetic studies or LC-MS/MS workflows highly sensitive to matrix effects, SPE using C30 sorbents is the superior choice. The C30 phase's shape-selectivity provides near-quantitative recovery (>92%) while drastically reducing the co-extraction of circulating serum lipids, thereby protecting the mass spectrometer source from fouling and ensuring robust, self-validating data[3].

References

  • Shen, Y., Hu, Y., Huang, K., Yin, S., Chen, B., & Yao, S. (2009). Solid-phase extraction of carotenoids. Journal of Chromatography A, 1216(30), 5763-8. PubMed/NIH. URL:[Link]

  • Sholola, M. J., & Cooperstone, J. L. (2022). Carotenoid extraction and analysis from blood plasma/serum. Methods in Enzymology, 670, 423-457. PubMed/NIH. URL:[Link]

  • EMBL-EBI. QuickGO: Term GO:0050588 (apo-beta-carotenoid-14',13'-dioxygenase activity). URL:[Link]

Sources

Comparative

Comprehensive Guide: In Vivo vs In Vitro Cleavage Kinetics of 8'-Apo-β-Carotenol

As a critical eccentric cleavage product of β-carotene, 8'-apo-β-carotenol plays a pivotal role in nutritional biochemistry and the pharmacological development of retinoid analogs. Understanding its metabolic fate requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical eccentric cleavage product of β-carotene, 8'-apo-β-carotenol plays a pivotal role in nutritional biochemistry and the pharmacological development of retinoid analogs. Understanding its metabolic fate requires a rigorous distinction between isolated enzymatic capacity (in vitro) and systemic metabolic clearance (in vivo). This guide objectively compares the cleavage rates, mechanistic pathways, and experimental methodologies used to evaluate 8'-apo-β-carotenol across both environments.

Mechanistic Background: The Cleavage Axis

The oxygenolytic fission of 8'-apo-β-carotenol is catalyzed by a highly conserved superfamily of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) [1][1]. Depending on the specific enzyme, the substrate is routed through two primary pathways:

  • Central Cleavage (15,15'-fission): Enzymes such as mammalian BCO1 and cyanobacterial apocarotenoid-15,15'-oxygenase (ACO) target the central double bond, yielding retinal (Vitamin A aldehyde).

  • Eccentric Cleavage (14',13'-fission): Alternative enzymes, such as β-apocarotenoid-14',13'-dioxygenase (ADO) and archaeal NdCCD, specifically cleave the 14',13' double bond to produce β-apo-14'-carotenal [2][2] [3][3].

Pathway Substrate 8'-Apo-β-Carotenol BCO1 BCO1 / ACO (15,15'-Cleavage) Substrate->BCO1 ADO ADO / NdCCD (14',13'-Cleavage) Substrate->ADO Retinal Retinal (C20) BCO1->Retinal Apo14 β-Apo-14'-Carotenal ADO->Apo14

Enzymatic cleavage pathways of 8'-apo-β-carotenol yielding distinct apocarotenoid metabolites.

In Vitro Cleavage Rates: Isolated Precision

In isolated in vitro systems, the cleavage rate of 8'-apo-β-carotenol is strictly governed by Michaelis-Menten kinetics. Interestingly, enzymes like ACO demonstrate a significantly higher catalytic efficiency for 8'-apo-β-carotenol compared to its corresponding aldehyde (8'-apo-β-carotenal) [1][1].

The Causality of Efficiency: The terminal hydroxyl group of the carotenol alters the molecule's polarity, enhancing hydrogen bonding within the enzyme's hydrophobic active site dome. This stabilizes the transition state during oxygenolytic fission, leading to a higher Vmax​ . However, in vitro rates are highly dependent on the artificial solubilization of the substrate using detergents like CHAPS, which mimic physiological lipid presentation but can artificially inflate or suppress baseline kinetics depending on the micelle size.

In Vivo Cleavage Dynamics: Systemic Complexity

In vivo cleavage rates cannot be defined merely by enzyme Vmax​ ; they represent a system-level clearance rate dictated by micellarization, apical transport across the unstirred water layer, and immediate intracellular processing.

Studies utilizing differentiated Caco-2 intestinal monolayers—a robust proxy for human enterocytes—reveal that β-apocarotenoids undergo rapid cellular uptake and are extensively metabolized into retinoic acid analogs and epoxides within hours [4][4].

The Causality of Clearance: Because the intracellular cleavage and subsequent oxidation cascade is so efficient, intact 8'-apo-β-carotenol is rarely detected in systemic circulation. The in vivo "rate" is therefore rate-limited by cellular uptake rather than enzymatic turnover.

Quantitative Data Synthesis

ParameterIn Vitro Cleavage (Purified Enzyme)In Vivo Cleavage (Enterocyte/Caco-2 Model)
Primary Enzymes ACO, BCO1, ADO, NdCCDBCO1, BCO2, intracellular oxidases
Cleavage Sites 15,15' (ACO/BCO1); 14',13' (ADO)15,15' (central); variable eccentric
Reaction Kinetics Follows Michaelis-Menten; high Vmax​ Rate-limited by micellar uptake
Major Products Retinal, β-apo-14'-carotenalRetinoic acid, epoxides, esterified derivatives
Solubilization Detergent-dependent (CHAPS, SDS)Dietary lipid micelles (Tween 40 in models)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to prevent auto-oxidation and accurately quantify cleavage rates.

Workflows cluster_invitro In Vitro Kinetics Workflow cluster_invivo In Vivo / Caco-2 Workflow IVT1 Purified Enzyme + CHAPS IVT2 Substrate Incubation IVT1->IVT2 IVT3 HPLC-DAD Analysis IVT2->IVT3 IVV1 Tween-40 Micelle Delivery IVV2 Enterocyte Uptake IVV1->IVV2 IVV3 LC-MS/MS Metabolomics IVV2->IVV3

Methodological comparison of in vitro and in vivo analysis workflows for apocarotenoid cleavage.

Protocol A: In Vitro Enzyme Kinetics Assay

This protocol isolates the specific catalytic efficiency of CCDs on 8'-apo-β-carotenol.

  • Substrate Micellization: Dissolve 8'-apo-β-carotenol in acetone. Add CHAPS detergent (final concentration 0.5% w/v) and evaporate the solvent completely under a gentle stream of nitrogen gas to form uniform micelles. Causality: Nitrogen evaporation prevents premature auto-oxidation of the polyene chain.

  • Reaction Initiation: Combine the micellar substrate with purified recombinant enzyme (e.g., BCO1 or ACO) in a Tricine/NaCl buffer (pH 8.0) containing 2 mM TCEP.

  • Incubation: Incubate at 37°C for 30–60 minutes in complete darkness to prevent photo-isomerization of the substrate.

  • Termination & Extraction: Quench the reaction with cold ethanol containing a known concentration of echinenone as an internal standard (self-validating step for extraction efficiency). Extract metabolites using n-hexane.

  • Quantification: Analyze the organic phase via HPLC-DAD, monitoring at ~380-400 nm for retinal and apo-carotenal derivatives.

Protocol B: In Vivo Cellular Uptake & Cleavage Assay (Caco-2 Model)

This protocol models the physiological barrier and systemic clearance rate of the human gut.

  • Cell Culture: Grow Caco-2 cells on 6-well transwell plates for 21 days to ensure full differentiation into an enterocyte-like monolayer with functional tight junctions and brush border enzymes.

  • Micelle Preparation: Prepare 8'-apo-β-carotenol in Tween-40 micelles to mimic dietary lipid delivery, ensuring the substrate can traverse the apical unstirred water layer.

  • Dosing: Apply 1 μM of the micellar solution to the apical compartment in serum-free media.

  • Time-Course Incubation: Incubate at 37°C for intervals ranging from 30 minutes to 8 hours.

  • Harvesting & Metabolomics: Aspirate media, wash cells with cold PBS, and lyse. Extract intracellular contents with a hexane/acetone/ethanol (1:1:1) mixture containing 0.01% BHT (butylated hydroxytoluene) to prevent ex vivo oxidation. Analyze via LC-MS/MS to quantify intact 8'-apo-β-carotenol and its cleaved metabolites.

References

  • Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs)
  • Source: PubMed (National Institutes of Health)
  • Uptake and Metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells Source: ResearchGate URL
  • Source: OSTI.

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of Apocarotenoids

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Apocarotenoids are a diverse class of signaling molecules and pigments derived from the oxidative cleavage of C40 parent carotenoids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Apocarotenoids are a diverse class of signaling molecules and pigments derived from the oxidative cleavage of C40 parent carotenoids. Because their biological functions—ranging from stress signaling in plants (e.g., abscisic acid) to visual phototransduction in animals (e.g., retinal)—are deeply tied to their chemical structures, accurate analytical characterization is critical.

This guide provides an objective, data-driven comparison of the UV-Vis absorption spectra of key apocarotenoids. It details the photophysical causality behind their spectral shifts and provides a self-validating experimental protocol for high-fidelity spectroscopic analysis.

Mechanistic Overview: The Photophysics of Apocarotenoids

The UV-Vis absorption spectrum of a carotenoid or apocarotenoid is fundamentally governed by π→π∗ electronic transitions within its conjugated polyene chain[ACS Omega][1].

When a parent carotenoid (such as β -carotene) is enzymatically cleaved by Carotenoid Cleavage Dioxygenases (CCDs), the resulting apocarotenoids exhibit truncated conjugated systems[eLife][2]. According to the Woodward-Fieser and Fieser-Kuhn rules, the wavelength of maximum absorbance ( λmax​ ) is directly proportional to the number of conjugated double bonds. Consequently, the cleavage process widens the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a characteristic hypsochromic (blue) shift in the UV-Vis spectrum[PNAS][3].

Pathway BC β-Carotene (11 Conjugated Bonds) CCD Carotenoid Cleavage Dioxygenases (CCDs) BC->CCD Oxidative Cleavage Apo8 β-apo-8'-carotenal (λmax ~457 nm) CCD->Apo8 C8'-C7' Apo12 β-apo-12'-carotenal (λmax 426 nm) CCD->Apo12 C12'-C11' Apo14 β-apo-14'-carotenal (λmax 408 nm) CCD->Apo14 C14'-C13' Retinal Retinal (λmax 383 nm) CCD->Retinal C15-C15'

Figure 1: Enzymatic cleavage of β-carotene by CCDs and resulting hypsochromic shifts in λmax.

Comparative UV-Vis Spectral Data

Apocarotenoids typically exhibit a distinct three-peak spectral shape (Peaks I, II, and III) between 400 and 500 nm, which represents vibrational fine structure[MDPI][4]. However, the introduction of terminal functional groups (such as the carbonyl group in apocarotenals) or steric hindrance that forces the molecule out of coplanarity can suppress this fine structure and shift the λmax​ [ACS Omega][1].

The table below summarizes the quantitative spectral characteristics of major apocarotenoids compared to their parent molecule, β -carotene.

CompoundStructural ClassificationConjugated Double Bonds λmax​ (nm)Typical Solvent
β -Carotene Parent C40 Carotenoid11453Acetone[PMC][5]
Bixin C25 Diapocarotenoid9429, 453, 481Methanol[MDPI][4]
Crocetin C20 Diapocarotenoid7411, 436, 464Water/Methanol[Scribd][6]
β -apo-12'-carotenal C25 Cleavage Product8426Methanol[PNAS][3]
β -apo-14'-carotenal C22 Cleavage Product7408Polar Solvents[PNAS][3]
Retinal C20 Cleavage Product6383Ethanol[PNAS][3]

Note: Solvatochromic effects play a major role in apocarotenoid analysis. Increasing solvent polarity generally stabilizes the excited state of terminal carbonyls, leading to slight spectral shifts compared to non-polar solvents like hexane or diethyl ether.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity and prevent artifact generation, the following self-validating protocol must be strictly adhered to when extracting and measuring apocarotenoids via UV-Vis spectrophotometry.

Step 1: Sample Preparation & Extraction
  • Action: Extract the biological sample using an appropriate solvent (e.g., Acetone for non-polar matrices, Methanol for polar apocarotenoids like bixin)[PMC][5].

  • Causality: Apocarotenoids are highly susceptible to photo-isomerization (converting from trans to cis isomers, which lowers the λmax​ ) and auto-oxidation. Therefore, all extractions must be performed under dim light or absolute darkness, at 4°C, and ideally under a nitrogen atmosphere.

Step 2: Clarification
  • Action: Centrifuge the extract at >10,000 x g for 10 minutes to pellet cellular debris.

  • Causality: Suspended particulates cause Rayleigh scattering, which artificially inflates absorbance readings across the entire UV-Vis spectrum and distorts the true λmax​ .

Step 3: Spectroscopic Measurement & Self-Validation
  • Action: Blank the spectrophotometer with the pure extraction solvent. Scan the sample from 350 nm to 600 nm.

  • Self-Validation Check 1 (Scattering): Verify that the absorbance at 750 nm ( A750​ ) is exactly zero. Because carotenoids and apocarotenoids do not absorb at 750 nm, an A750​>0 strictly indicates residual light scattering from particulates. If this occurs, the sample must be re-centrifuged or mathematically baseline-corrected[Current Protocols][7].

  • Self-Validation Check 2 (Linearity): Ensure the peak absorbance ( λmax​ ) falls strictly between 0.3 and 0.85 AU. Readings below 0.3 yield high relative photometric noise, while readings above 0.85 suffer from detector saturation and non-linear deviations from the Beer-Lambert law[Current Protocols][7]. Dilute or concentrate the sample accordingly.

Step 4: Spectral Deconvolution (For Complex Mixtures)
  • Action: Utilize Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) or hyphenated HPLC-UV-Vis to resolve individual λmax​ peaks from bulk extracts[CIRAD][8].

  • Causality: In complex matrices, overlapping spectra (e.g., chlorophylls or parent carotenoids) can obscure the fine structure of apocarotenoids, making direct quantification impossible without mathematical or chromatographic separation.

Workflow Step1 1. Sample Preparation (Darkness, 4°C, N2) Step2 2. Solvent Extraction (Acetone / Methanol) Step1->Step2 Sub1 Prevents photo-oxidation and isomerization Step1->Sub1 Step3 3. Centrifugation (Remove particulates) Step2->Step3 Step4 4. UV-Vis Measurement (Scan 350-600 nm) Step3->Step4 Step5 5. Self-Validation (Verify A750 = 0) Step4->Step5 Step6 6. Spectral Analysis (Determine λmax) Step5->Step6 Sub2 A750 > 0 indicates light scattering errors Step5->Sub2

Figure 2: Self-validating UV-Vis spectroscopic workflow for apocarotenoid analysis.

References

  • Apocarotenals of Phenolic Carotenoids for Superior Antioxidant Activities ACS Omega URL:[Link]

  • Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy Current Protocols in Food Analytical Chemistry URL:[Link]

  • Natural Coloring Agents Overview Scribd URL:[Link]

  • Structural basis for carotenoid cleavage by an archaeal carotenoid dioxygenase PNAS URL:[Link]

  • Characterization of Bixin by UV-Visible Spectroscopy and HPLC MDPI URL:[Link]

  • Feasibility of Individual Carotenoid Quantification in Mixtures Using UV-Vis Spectrophotometry CIRAD URL:[Link]

  • Complementary shifts in photoreceptor spectral tuning unlock the full adaptive potential of ultraviolet vision in birds eLife URL:[Link]

  • Development of Analytical Methods for Determination of β-Carotene in Pumpkin PMC - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8'-apo-beta-Carotenol

Handling highly conjugated apo-carotenoids like 8'-apo-beta-Carotenol requires moving beyond basic laboratory hygiene. For researchers and drug development professionals, ensuring operator safety and maintaining the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling highly conjugated apo-carotenoids like 8'-apo-beta-Carotenol requires moving beyond basic laboratory hygiene. For researchers and drug development professionals, ensuring operator safety and maintaining the structural integrity of the compound are inextricably linked.

This guide provides a field-proven, self-validating operational framework for handling 8'-apo-beta-Carotenol, detailing the causality behind each piece of Personal Protective Equipment (PPE) and environmental control.

Physicochemical Causality: Why Standard Handling Fails

To understand the stringent PPE and handling requirements, we must first analyze the molecular vulnerabilities of 8'-apo-beta-Carotenol (C30H42O) [1].

  • High Lipophilicity (XLogP3 = 9.5): The compound is highly hydrophobic. While acute systemic toxicity is low, its lipophilic nature allows fine dust to easily adhere to and potentially partition into the lipid bilayers of the skin and mucous membranes, necessitating strict contact barriers.

  • Conjugated Polyene Chain: The extensive system of alternating double bonds is highly reactive. Exposure to atmospheric oxygen (auto-oxidation) or UV/Visible light (photo-oxidation) rapidly degrades the compound into epoxides and cleavage products.

  • Particulate Hazards: As a dry solid, carotenoid powders can form fine, easily aerosolized dusts. In concentrated forms, these dusts not only pose an inhalation hazard but can also form explosive mixtures in the air if exposed to an ignition source [2].

Mandatory PPE & Environmental Control Matrix

Do not treat 8'-apo-beta-Carotenol as a standard benchtop reagent. The following matrix outlines the required PPE and the specific operational rationale for each.

Protection CategoryRequired Equipment / StandardCausality & Operational Rationale
Respiratory NIOSH N95, P100, or EN 149 equivalentPrevents inhalation of fine lipophilic particulates during weighing. Mandatory if handling outside a dedicated containment hood.
Hand/Skin Nitrile Gloves (EN 374, >240 min breakthrough)Nitrile provides superior resistance to the non-polar organic solvents (e.g., chloroform, hexane) required to solubilize the compound.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 / EN 166)Prevents mucosal contact with aerosolized dust. Standard safety glasses with side shields are insufficient for fine powders.
Body Flame-retardant lab coat, closed-toe shoesMitigates skin exposure and protects against potential static-induced dust ignition during bulk transfer.
Environment Glove box or Schlenk line (Argon purged)Argon is heavier than Nitrogen, providing a denser protective blanket over the solid powder to prevent auto-oxidation.

Step-by-Step Handling & Solubilization Protocol

Every protocol must be a self-validating system. The following workflow ensures that if a step fails, the operator is immediately aware, preventing both exposure and compound degradation.

Phase 1: Pre-Operational Setup & Purging

  • Decontaminate and Dim: Wipe down the interior of the Class II Biosafety Cabinet (BSC) or glove box. Turn off overhead fluorescent lights and utilize amber lighting to eliminate UV/actinic light exposure.

  • Establish Inert Atmosphere: Purge the handling chamber with Argon gas.

    • Self-Validation Check: Utilize an in-line oxygen sensor. Do not proceed until the ambient concentration inside the chamber reads .

  • Don PPE: Equip nitrile gloves, lab coat, and N95 respirator (if working outside a fully enclosed glove box). Inspect gloves for micro-tears prior to handling solvents.

Phase 2: Active Handling & Weighing

  • Static Mitigation: Ground your analytical balance. Use an anti-static ionizer fan and anti-static spatulas (e.g., PTFE-coated) to transfer the 8'-apo-beta-Carotenol powder. This prevents the powder from aerosolizing or clinging to the weighing boat.

  • Weighing: Transfer the required mass into an amber glass vial.

  • Solubilization: Immediately introduce the target solvent (e.g., anhydrous ethanol, DMSO, or chloroform) into the amber vial. Seal with a PTFE-lined septum cap.

    • Self-Validation Check: To confirm the compound did not degrade during handling, take a micro-aliquot and perform a rapid UV-Vis spectrophotometric scan. 8'-apo-beta-Carotenol should exhibit a sharp, characteristic absorbance peak ( ) in the 430–460 nm range depending on the solvent. A flattened peak or a shift indicates oxidative degradation.

Phase 3: Post-Handling Storage

  • Flush the headspace of the sealed amber vial with Argon for 30 seconds.

  • Store immediately at -20°C or -80°C.

Spill Management & Disposal Plan

Carotenoid powders require specific cleanup procedures to avoid generating airborne dust clouds [3].

  • Immediate Action: Evacuate personnel from the immediate vicinity. Eliminate all potential ignition sources (hot plates, open flames), as concentrated organic dusts present an explosion hazard.

  • Containment (Do NOT Sweep): Never use a dry broom, which aerosolizes the powder. Instead, gently cover the spill with a damp, solvent-compatible absorbent pad, or use a HEPA-filtered vacuum designed for combustible dusts.

  • Collection & Disposal: Carefully transfer the absorbed material into a hazardous waste container using non-sparking tools. Label as "Flammable Solid Waste / Organic Terpenoid." Dispose of in accordance with local environmental regulations for halogen-free organic solids.

Workflow Visualization

The following diagram maps the relationship between the compound's inherent vulnerabilities, the environmental threats, and the specific mitigations required to ensure safety and stability.

G Prop 8'-apo-beta-Carotenol (Conjugated Polyene & Lipophilic) Light Photo-oxidation (UV/Vis Light) Prop->Light Susceptible to O2 Auto-oxidation (Atmospheric Oxygen) Prop->O2 Susceptible to Dust Airborne Particulates (Inhalation/Skin Hazard) Prop->Dust Forms fine powder Amber Amber Glassware & Dim Lighting Light->Amber Mitigated by Argon Argon Blanketing (Heavier than N2) O2->Argon Mitigated by PPE Respirator (N95/P100) & Nitrile Gloves (EN 374) Dust->PPE Mitigated by Safe Maintained Structural Integrity & Operator Safety Amber->Safe Argon->Safe PPE->Safe

Fig 1. Mapping 8'-apo-beta-carotenol vulnerabilities to required PPE and handling mitigations.

References

  • National Center for Biotechnology Information (NCBI). "8'-apo-beta-Carotenol - PubChem Compound Summary for CID 5280991." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Combustible Dust: An Explosion Hazard." United States Department of Labor. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8'-apo-beta-Carotenol
Reactant of Route 2
8'-apo-beta-Carotenol
© Copyright 2026 BenchChem. All Rights Reserved.